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Heptyl acetate

Cat. No.: B091129
CAS No.: 112-06-1
M. Wt: 158.24 g/mol
InChI Key: ZCZSIDMEHXZRLG-UHFFFAOYSA-N
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Description

Heptyl acetate is a colorless liquid. (USCG, 1999)
This compound is a carboxylic ester.
This compound has been reported in Zanthoxylum simulans, Zanthoxylum schinifolium, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B091129 Heptyl acetate CAS No. 112-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptyl acetate
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InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-11-9(2)10/h3-8H2,1-2H3
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InChI Key

ZCZSIDMEHXZRLG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCOC(=O)C
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Molecular Formula

C9H18O2
Record name HEPTYL ACETATE
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DSSTOX Substance ID

DTXSID9047124
Record name Heptyl acetate
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Molecular Weight

158.24 g/mol
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Physical Description

Heptyl acetate is a colorless liquid. (USCG, 1999), Liquid, colourless liquid with a herbaceous, green, rose odour
Record name HEPTYL ACETATE
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Boiling Point

378.5 °F at 760 mmHg (USCG, 1999), 192.00 to 193.00 °C. @ 760.00 mm Hg
Record name HEPTYL ACETATE
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Flash Point

154 °F (USCG, 1999)
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Solubility

soluble in alcohol, ether; insoluble in water
Record name Heptyl acetate
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Density

0.875 (USCG, 1999) - Less dense than water; will float, 0.87505(15°)
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CAS No.

112-06-1
Record name HEPTYL ACETATE
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Melting Point

-58.4 °F (USCG, 1999), -50 °C
Record name HEPTYL ACETATE
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Record name Heptyl acetate
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Foundational & Exploratory

Heptyl Acetate: A Comprehensive Technical Overview of Chemical Identifiers

Author: BenchChem Technical Support Team. Date: November 2025

Heptyl acetate, a common fragrance and flavoring agent, is an ester recognized for its fruity and floral aroma. This technical guide provides an in-depth overview of its key chemical identifiers and physicochemical properties, crucial for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical and Regulatory Identifiers

The following table summarizes the primary identifiers and properties of this compound, offering a consolidated resource for easy reference and comparison.

Identifier TypeIdentifier
CAS Number 112-06-1[1][2][3][4]
EC Number 203-932-8[1][3]
PubChem CID 8159[2]
UNII 6551B78I5U[1][2]
FEMA Number 2547[3][4]
Flavis Number 9.022[3][4]
JECFA Number 129[4]
Synonyms Acetic Acid Heptyl Ester, n-Heptyl acetate[3]
IUPAC Name This compound
Molecular Formula C₉H₁₈O₂[2][4]
Molecular Weight 158.24 g/mol [3][4]
Boiling Point 193°C[4]
Melting Point -50°C[4]
Density 0.886 g/cm³[4]

Logical Relationship of Identifiers

The relationship between the various identifiers for this compound can be visualized as a hierarchical structure, with the chemical entity at the core, defined by its molecular structure and fundamental properties. Regulatory and database-specific identifiers are then assigned to this core entity for different purposes such as safety, food use, and chemical inventory.

Heptyl_Acetate_Identifiers cluster_chemical_identity Core Chemical Identity cluster_database_identifiers Database & Registry Identifiers cluster_regulatory_identifiers Regulatory & Application Identifiers This compound This compound C9H18O2 Molecular Formula C₉H₁₈O₂ This compound->C9H18O2 is defined by IUPAC Name IUPAC Name This compound This compound->IUPAC Name is named CAS 112-06-1 CAS 112-06-1 This compound->CAS 112-06-1 is registered as UNII 6551B78I5U UNII 6551B78I5U This compound->UNII 6551B78I5U has substance identifier FEMA 2547 FEMA 2547 This compound->FEMA 2547 is designated for flavor use as PubChem CID 8159 PubChem CID 8159 CAS 112-06-1->PubChem CID 8159 is cross-referenced in EC 203-932-8 EC 203-932-8 CAS 112-06-1->EC 203-932-8 is listed in EINECS as

References

chemical formula and structure of heptyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heptyl acetate (C9H18O2), also known as acetate C-7, is the ester formed from the condensation of 1-heptanol and acetic acid.[1] It is a colorless liquid soluble in alcohol and is recognized for its characteristic woody, fruity, rum-like odor and a spicy, floral taste.[1] This compound is utilized as a fruit essence flavoring in food products and as a scent component in perfumes.[1] In addition to its role in the flavor and fragrance industry, this compound serves as a solvent for resins and coatings and is used as a reagent or solvent in organic synthesis.[2]

Chemical Formula and Structure

The chemical formula for this compound is C9H18O2.[1][2][3][4] Its structure consists of a heptyl group attached to an acetate moiety.

  • IUPAC Name: this compound[5]

  • SMILES: CCCCCCCOC(=O)C[5]

  • InChI: InChI=1S/C9H18O2/c1-3-4-5-6-7-8-11-9(2)10/h3-8H2,1-2H3[4][5]

  • InChIKey: ZCZSIDMEHXZRLG-UHFFFAOYSA-N[4][5]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C9H18O2[1][2][3][4]
Molar Mass 158.24 g/mol [1][2][3][5]
Appearance Colorless liquid[2][3][5]
Density 0.886 g/mL at 25 °C[2]
Melting Point -50 °C (-58 °F; 223 K)[1][3]
Boiling Point 192 to 193 °C (378 to 379 °F; 465 to 466 K)[1][2][3]
Flash Point 68 °C (154 °F)[3][5]
Refractive Index n20/D 1.412 - 1.418[2][3]
Solubility Soluble in alcohol and ether; insoluble in water.[5]
Vapor Density 5.5 (vs air)[6]
Vapor Pressure 12 mmHg (73 °C)[6]
CAS Number 112-06-1[2][4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of heptan-1-ol with acetic acid, using a strong acid catalyst such as sulfuric acid.[3]

Materials:

  • 1-Heptanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add 1-heptanol and an excess of glacial acetic acid (e.g., 5 equivalents).[7]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.[8]

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate.[7]

  • Filter to remove the drying agent and purify the crude product by distillation to obtain pure this compound.[7][8]

Visualization

Below is a diagram representing the chemical structure of this compound, generated using the DOT language.

Heptyl_Acetate_Structure cluster_heptyl Heptyl Group cluster_acetate Acetate Group C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 O1 O C7->O1 Ester Linkage C8 C O1->C8 O2 O C8->O2 C9 C C8->C9

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to Heptyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl acetate (IUPAC name: this compound) is an organic compound classified as an ester. It is formed from the condensation of 1-heptanol and acetic acid.[1] This colorless liquid is recognized for its characteristic fruity and floral aroma, leading to its widespread use in the flavor and fragrance industries.[1] Beyond its sensory applications, this compound also serves as a specialty solvent in formulations for paints and coatings. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis via Fischer esterification, methods for its analytical characterization, and a summary of its primary applications.

Chemical Identity and Properties

This compound, also known as n-heptyl acetate or acetate C-7, is systematically named this compound according to IUPAC nomenclature.[1][2] Its chemical structure consists of a heptyl group attached to an acetate moiety.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[2][3]
Synonyms n-Heptyl acetate, Acetate C-7, Heptyl ethanoate[1]
CAS Number 112-06-1[3]
Molecular Formula C₉H₁₈O₂[3][4]
SMILES CCCCCCCOC(=O)C[3]
InChI InChI=1S/C₉H₁₈O₂/c1-3-4-5-6-7-8-11-9(2)10/h3-8H₂,1-2H₃[3]

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 158.24 g/mol [3][4]
Appearance Colorless liquid[3][4]
Odor Woody, fruity, rum-like[1]
Boiling Point 192-193 °C[1]
Melting Point -50 °C[1]
Density 0.886 g/mL at 25 °C[3]
Refractive Index 1.411-1.417 at 20 °C[2]
Flash Point 68 °C[4]
Solubility Soluble in alcohol and ether; insoluble in water[2]

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 1-heptanol with acetic acid, using a strong acid catalyst such as sulfuric acid.[4][5] The reaction is reversible and driven to completion by using an excess of one of the reactants or by removing water as it is formed.[6]

Fischer Esterification Signaling Pathway

The following diagram illustrates the key steps in the acid-catalyzed esterification of 1-heptanol and acetic acid.

Fischer_Esterification Fischer Esterification of 1-Heptanol and Acetic Acid 1-Heptanol 1-Heptanol Tetrahedral_Intermediate Tetrahedral Intermediate 1-Heptanol->Tetrahedral_Intermediate Nucleophilic Attack Acetic_Acid Acetic Acid Protonated_AA Protonated Acetic Acid Acetic_Acid->Protonated_AA + H+ H+ H+ (catalyst) Protonated_AA->Tetrahedral_Intermediate Protonated_Ester Protonated this compound Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->H+ Heptyl_Acetate This compound Protonated_Ester->Heptyl_Acetate - H+ H2O Water

A diagram illustrating the Fischer esterification pathway.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1-heptanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-heptanol (1.0 molar equivalent) and glacial acetic acid (2.0 molar equivalents).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approximately 0.1 molar equivalents) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.[6]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

  • Purification: Purify the crude this compound by fractional distillation to obtain the final product.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow This compound Synthesis and Purification Workflow Reactants 1-Heptanol + Acetic Acid + H2SO4 Reflux Reflux (4-6 hours) Reactants->Reflux Workup Work-up (Extraction and Washing) Reflux->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Purification Purification (Fractional Distillation) Evaporation->Purification Final_Product Pure this compound Purification->Final_Product

A flowchart of the synthesis and purification process.

Analytical Characterization

The structure and purity of synthesized this compound are typically confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound shows characteristic signals for the protons of the heptyl chain and the acetyl group. The triplet at approximately 4.05 ppm corresponds to the two protons on the carbon adjacent to the ester oxygen. The singlet at around 2.05 ppm is attributed to the three protons of the methyl group in the acetate moiety.[4] The remaining protons of the heptyl chain appear as multiplets between 0.8 and 1.7 ppm.[4]

  • ¹³C NMR: The ¹³C NMR spectrum will show a signal for the carbonyl carbon at approximately 171.1 ppm.[4] The carbon of the CH₂ group attached to the oxygen appears at around 64.6 ppm.[3] The methyl carbon of the acetate group is observed near 20.9 ppm.[3] The carbons of the heptyl chain resonate in the upfield region of the spectrum.[3]

Table 3: NMR Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)
¹H ~4.05 (t, 2H), ~2.05 (s, 3H), ~1.2-1.7 (m, 10H), ~0.9 (t, 3H)[3][4]
¹³C ~171.1 (C=O), ~64.6 (OCH₂), ~31.9, ~29.1, ~28.8, ~26.0, ~22.7, ~14.1 (heptyl chain), ~20.9 (CH₃)[3][4]
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[8] Other significant peaks include C-O stretching vibrations in the region of 1240-1040 cm⁻¹ and C-H stretching vibrations just below 3000 cm⁻¹.[8]

Applications

This compound has a variety of applications across different industries:

  • Flavors and Fragrances: Due to its pleasant fruity and floral scent, it is used as a component in perfumes and as a flavoring agent in food products.[1]

  • Solvents: It serves as a solvent for resins, coatings, paints, and adhesives.[3]

  • Cosmetics: In the cosmetic industry, it is used in the formulation of personal care products.[3]

  • Aromatherapy: It is also found in some essential oil blends and aromatherapy products.[3]

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may be harmful if inhaled, ingested, or absorbed through the skin. It can cause irritation to the eyes, skin, and mucous membranes. When heated to decomposition, it emits acrid smoke and fumes.

Conclusion

This compound is a valuable ester with significant applications in the flavor, fragrance, and chemical industries. Its synthesis via Fischer esterification is a well-established and efficient process. The analytical techniques of NMR and IR spectroscopy are crucial for confirming its structure and purity. This guide provides essential technical information for researchers and professionals working with this compound.

References

An In-Depth Technical Guide to the Synthesis of Heptyl Acetate from 1-Heptanol and Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of heptyl acetate, an important ester with applications in the flavor, fragrance, and pharmaceutical industries. The primary focus is on the Fischer-Speier esterification of 1-heptanol with acetic acid, a classic and widely used method. This document details the underlying chemical principles, experimental protocols, and data on reaction parameters, offering a practical resource for laboratory synthesis.

Introduction

This compound (also known as n-heptyl acetate or acetate C-7) is a colorless liquid with a characteristic fruity, pear-like aroma.[1] It is formed through the condensation reaction of 1-heptanol and acetic acid.[1] The most common and economically viable method for its synthesis on a laboratory and industrial scale is the Fischer-Speier esterification. This reversible reaction is typically catalyzed by a strong Brønsted acid, such as concentrated sulfuric acid.[2] The equilibrium nature of the reaction necessitates strategies to drive the formation of the ester product, such as using an excess of one reactant or removing water as it is formed.[3]

Alternative, "greener" synthetic routes are also being explored, including the use of solid acid catalysts like ion-exchange resins and enzymatic catalysis by lipases, which offer advantages in terms of milder reaction conditions and easier catalyst separation.[4][5]

Reaction Mechanism and Stoichiometry

The synthesis of this compound from 1-heptanol and acetic acid is a classic example of Fischer-Speier esterification. The overall balanced chemical equation is:

CH₃COOH + CH₃(CH₂)₅CH₂OH ⇌ CH₃COO(CH₂)₆CH₃ + H₂O

The reaction is an equilibrium process, and to favor the formation of the this compound product, Le Châtelier's principle is applied. This is typically achieved by using a molar excess of the less expensive reactant, which in this case is usually acetic acid.

Data Presentation

The following tables summarize the key physical and chemical properties of the reactants and the product, as well as typical reaction parameters for the synthesis of this compound.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
1-Heptanol116.201760.822
Acetic Acid60.051181.049
This compound158.24192-1930.886

Table 2: Typical Reaction Conditions for Fischer Esterification of 1-Heptanol

ParameterCondition
Catalyst Concentrated Sulfuric Acid
Reactant Molar Ratio (Acetic Acid : 1-Heptanol) 2:1
Catalyst Loading (molar eq. to 1-heptanol) 0.1
Temperature (°C) 100-110 (Reflux)
Reaction Time (hours) 4-6
Work-up Neutralization with NaHCO₃, washing with brine
Purification Distillation

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification using a sulfuric acid catalyst.

Materials and Equipment
  • 1-Heptanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, combine 1-heptanol (1.0 molar equivalent) and glacial acetic acid (2.0 molar equivalents).

  • Catalyst Addition : While stirring the mixture, slowly and carefully add concentrated sulfuric acid (0.1 molar equivalents). The addition is exothermic and should be done with caution.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up :

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted acetic acid. Caution: Carbon dioxide gas will be evolved, causing pressure buildup. Vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.

    • Separate the aqueous layer and wash the organic layer with brine.

  • Drying and Solvent Removal :

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification :

    • The crude this compound can be purified by fractional distillation to obtain the final product. Collect the fraction boiling at 192-193 °C.

Visualization of the Process

Fischer Esterification Signaling Pathway

Fischer_Esterification AceticAcid Acetic Acid (CH₃COOH) Protonation Protonation of Carbonyl Oxygen AceticAcid->Protonation Heptanol 1-Heptanol (C₇H₁₅OH) NucleophilicAttack Nucleophilic Attack by 1-Heptanol Heptanol->NucleophilicAttack Protonation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination Deprotonation Deprotonation WaterElimination->Deprotonation Water Water (H₂O) WaterElimination->Water HeptylAcetate This compound (CH₃COOC₇H₁₅) Deprotonation->HeptylAcetate Catalyst H₂SO₄ (catalyst) Deprotonation->Catalyst regenerated Catalyst->Protonation

Caption: The reaction mechanism of Fischer esterification for this compound synthesis.

Experimental Workflow

Experimental_Workflow Start Start Mixing Mix 1-Heptanol and Acetic Acid Start->Mixing Catalyst Add H₂SO₄ catalyst Mixing->Catalyst Reflux Reflux for 4-6 hours at 100-110 °C Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Neutralization Neutralize with NaHCO₃ solution Cooling->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry with MgSO₄ or Na₂SO₄ Washing->Drying Filtration Filter Drying->Filtration Distillation Purify by Distillation Filtration->Distillation Product Pure this compound Distillation->Product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 1-heptanol and acetic acid via Fischer-Speier esterification is a robust and well-established method. By carefully controlling reaction conditions, such as reactant ratios, catalyst concentration, and reaction time, high yields of the desired ester can be achieved. The detailed protocol and workflow provided in this guide serve as a practical resource for researchers and professionals in the field of chemical synthesis. Further research into greener catalytic systems continues to be an area of interest to improve the environmental footprint of this important industrial process.

References

biosynthesis pathways leading to heptyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis Pathways Leading to Heptyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a carboxylic acid ester with the characteristic scent of pear and apricot, finding applications in the fragrance and flavor industries.[1][2] While chemical synthesis routes are well-established, there is growing interest in understanding and engineering its biological production pathways for sustainable and potentially novel applications. This technical guide provides a comprehensive overview of the plausible biosynthetic pathways leading to this compound, drawing upon established principles of fatty acid metabolism and ester biosynthesis in various organisms. Due to the limited direct research on this compound biosynthesis, this guide presents a hypothesized pathway supported by data from analogous enzyme systems and outlines detailed experimental protocols for its investigation and validation.

Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed as a two-stage process: the formation of the alcohol precursor, 1-heptanol, followed by its esterification with acetyl-CoA.

Stage 1: Formation of 1-Heptanol via Fatty Acid β-Oxidation

The C7 alcohol, 1-heptanol, is likely derived from the β-oxidation of longer-chain fatty acids, such as linoleic acid. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two-carbon units.

  • Lipoxygenase Action: The pathway is initiated by the action of lipoxygenases on an unsaturated fatty acid like linoleic acid, leading to the formation of a hydroperoxide.

  • Hydroperoxide Lyase Cleavage: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase, yielding shorter-chain aldehydes.

  • β-Oxidation Cascade: The aldehyde products enter the β-oxidation cycle, where they are sequentially oxidized, hydrated, and cleaved to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. For the generation of a C7 precursor, a modified or incomplete β-oxidation pathway is likely involved.

  • Reduction to 1-Heptanol: The resulting seven-carbon acyl-CoA or a related aldehyde is then reduced to 1-heptanol. This reduction can be catalyzed by alcohol dehydrogenases (ADHs) or other reductases.

Stage 2: Esterification to this compound

The final step in the biosynthesis is the esterification of 1-heptanol with acetyl-CoA.

  • Alcohol Acyltransferase (AAT) Activity: An alcohol acyltransferase (AAT) catalyzes the transfer of the acetyl group from acetyl-CoA to 1-heptanol, forming this compound and releasing Coenzyme A.[3] AATs are a diverse family of enzymes known to be involved in the formation of volatile esters in fruits and other plants.[4][5]

Data Presentation: Quantitative Data on Analogous Enzyme Systems

Direct quantitative data for the biosynthesis of this compound is scarce. The following tables summarize kinetic data for relevant alcohol acyltransferases (AATs) from different sources, which can serve as a proxy for understanding the potential efficiency of the esterification step.

Table 1: Michaelis-Menten Constants (Km) of Alcohol Acyltransferase (AAT) from Fragaria x ananassa cv. Oso Grande for Various Alcohols (with Acetyl-CoA as co-substrate)[5]

Alcohol SubstrateKm (mM)
Butanol2.50
Pentanol1.80
Hexanol1.10
Heptanol 0.73
Octanol0.85
Nonanol1.20

Table 2: Michaelis-Menten Constants (Km) of Alcohol Acyltransferase (AAT) from Fragaria x ananassa cv. Oso Grande for Various Acyl-CoAs (with Hexanol as co-substrate)[5]

Acyl-CoA SubstrateKm (mM)
Acetyl-CoA0.85
Propanoyl-CoA0.72
Butanoyl-CoA0.60
Pentanoyl-CoA0.51
Hexanoyl-CoA0.41

Table 3: Production of Acetate Esters in Engineered Escherichia coli Expressing Saccharomyces cerevisiae ATF1[6]

Alcohol FedEster ProducedTiter (g/L)Yield (g/g glucose)
PropanolPropyl acetate3.90.155
IsobutanolIsobutyl acetate17.2-
Isoamyl alcoholIsoamyl acetate--

Experimental Protocols

Protocol 1: Heterologous Expression and In Vitro Characterization of a Candidate Alcohol Acyltransferase (AAT)

This protocol describes the expression of a candidate AAT gene in E. coli and the subsequent in vitro assay of its activity with 1-heptanol.

1. Gene Cloning and Expression Vector Construction:

  • Isolate the candidate AAT gene from the source organism (e.g., via PCR from cDNA).
  • Clone the gene into a suitable E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.

2. Heterologous Expression in E. coli:

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

3. Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
  • Clarify the lysate by centrifugation.
  • Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.
  • Elute the purified protein and dialyze against a storage buffer.

4. In Vitro Enzyme Assay:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a defined concentration of purified AAT enzyme, acetyl-CoA, and 1-heptanol.
  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
  • Stop the reaction by adding a quenching solution (e.g., an organic solvent like hexane containing an internal standard).
  • Extract the this compound into the organic solvent.
  • Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of this compound produced.[7]

Protocol 2: In Vivo Production of this compound in Engineered Microorganisms

This protocol outlines the engineering of E. coli or Saccharomyces cerevisiae for the production of this compound.

1. Strain Engineering:

  • Introduce the gene for a selected AAT (e.g., from strawberry or yeast) into the microbial host.[8][9]
  • If the host does not natively produce sufficient 1-heptanol, co-express genes for the 1-heptanol biosynthetic pathway (e.g., enzymes from a modified fatty acid degradation pathway).
  • Consider deletions of competing pathways to enhance the precursor pool (e.g., knocking out genes involved in fatty acid elongation or degradation to other products).[10][11]

2. Fermentation:

  • Culture the engineered strain in a suitable fermentation medium containing a carbon source (e.g., glucose).
  • If the strain is engineered to only express the AAT, supplement the medium with 1-heptanol.
  • Incubate the culture under controlled conditions (temperature, pH, aeration).

3. Product Extraction and Quantification:

  • At desired time points, take samples from the fermentation broth.
  • Extract the this compound from the culture medium using an organic solvent (e.g., ethyl acetate or hexane) with an internal standard.
  • Analyze the organic extract by GC-MS to determine the concentration of this compound.[12]

Mandatory Visualization

Biosynthesis_of_Heptyl_Acetate cluster_stage1 Stage 1: Formation of 1-Heptanol cluster_stage2 Stage 2: Esterification Unsaturated Fatty Acid Unsaturated Fatty Acid Fatty Acid Hydroperoxide Fatty Acid Hydroperoxide Unsaturated Fatty Acid->Fatty Acid Hydroperoxide Lipoxygenase Aldehyde Intermediates Aldehyde Intermediates Fatty Acid Hydroperoxide->Aldehyde Intermediates Hydroperoxide Lyase C7 Acyl-CoA / Aldehyde C7 Acyl-CoA / Aldehyde Aldehyde Intermediates->C7 Acyl-CoA / Aldehyde β-Oxidation 1-Heptanol 1-Heptanol C7 Acyl-CoA / Aldehyde->1-Heptanol Alcohol Dehydrogenase (ADH) 1-Heptanol_ref 1-Heptanol Acetyl-CoA Acetyl-CoA This compound This compound Acetyl-CoA->this compound Alcohol Acyltransferase (AAT) 1-Heptanol_ref->this compound

Caption: Hypothesized biosynthetic pathway of this compound.

AAT_Characterization_Workflow Isolate AAT gene Isolate AAT gene Clone into expression vector Clone into expression vector Isolate AAT gene->Clone into expression vector Transform E. coli Transform E. coli Clone into expression vector->Transform E. coli Induce protein expression Induce protein expression Transform E. coli->Induce protein expression Cell lysis & clarification Cell lysis & clarification Induce protein expression->Cell lysis & clarification Affinity chromatography Affinity chromatography Cell lysis & clarification->Affinity chromatography Purified AAT Purified AAT Affinity chromatography->Purified AAT In vitro enzyme assay In vitro enzyme assay Purified AAT->In vitro enzyme assay GC-MS analysis GC-MS analysis In vitro enzyme assay->GC-MS analysis

Caption: Experimental workflow for AAT characterization.

In_Vivo_Production_Workflow cluster_strain Strain Engineering cluster_process Production & Analysis Introduce AAT gene Introduce AAT gene Introduce 1-heptanol pathway (optional) Introduce 1-heptanol pathway (optional) Introduce AAT gene->Introduce 1-heptanol pathway (optional) Delete competing pathways Delete competing pathways Introduce 1-heptanol pathway (optional)->Delete competing pathways Engineered Strain Engineered Strain Delete competing pathways->Engineered Strain Fermentation Fermentation Engineered Strain->Fermentation Solvent extraction Solvent extraction Fermentation->Solvent extraction GC-MS quantification GC-MS quantification Solvent extraction->GC-MS quantification

Caption: Workflow for in vivo production of this compound.

References

A Technical Guide to Heptyl Acetate: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl acetate (C9H18O2) is an organic compound classified as an ester. It is formed from the condensation of 1-heptanol and acetic acid.[1][2] This colorless liquid is soluble in alcohol and ether but insoluble in water.[3] It possesses a characteristic woody, fruity, and rum-like odor with a spicy, floral taste, making it a common ingredient in the flavor and fragrance industries.[1][2] This technical guide provides an in-depth overview of this compound, including its common synonyms, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications.

Chemical Identification and Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. Proper identification is crucial for accurate research and development.

Identifier Type Identifier Source
IUPAC NameThis compound[3]
CAS Number112-06-1[1]
Molecular FormulaC9H18O2[4]
Molecular Weight158.24 g/mol [4]

Common Synonyms: [1][3][5][6]

  • n-Heptyl acetate

  • Heptyl ethanoate

  • Acetic acid, heptyl ester

  • Acetate C-7

  • Heptanyl acetate

  • 1-Heptyl acetate

  • Acetic acid n-heptyl ester

  • Heptanol acetate

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Property Value Source
AppearanceColorless liquid[7]
Boiling Point192 to 193 °C (378 to 379 °F; 465 to 466 K)[1]
Melting Point-50 °C (-58 °F; 223 K)[1]
Density0.862 - 0.872 g/cm³[1]
Flash Point68 °C (154 °F)[7]
Refractive Index1.412 - 1.418 @ 20°C[7]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from 1-heptanol and acetic acid using an acid catalyst.

Materials:

  • 1-heptanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1-heptanol and a 1.5 molar excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol weight) while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

G Synthesis Workflow of this compound reactants 1-Heptanol + Glacial Acetic Acid catalyst H₂SO₄ (catalyst) reactants->catalyst add reflux Reflux (2-4 hours) catalyst->reflux workup Aqueous Workup (H₂O, NaHCO₃, Brine) reflux->workup drying Drying (MgSO₄) workup->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

A simplified workflow for the synthesis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a method for the identification and quantification of this compound in a sample matrix.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan or Selected Ion Monitoring (SIM)

Sample Preparation (Headspace Analysis):

  • Accurately weigh 1 gram of the sample into a 20 mL headspace vial.

  • If an internal standard is used, add a known concentration of a suitable standard (e.g., d4-ethyl acetate).

  • Seal the vial with a PTFE/silicone septum and aluminum cap.

  • Equilibrate the vial in a headspace autosampler at 80°C for 15 minutes.

  • Inject the headspace vapor into the GC-MS system.

G GC-MS Analysis Workflow sample Sample Preparation (Headspace) injection GC Injection sample->injection separation Chromatographic Separation (DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection analysis Data Analysis (Identification & Quantification) detection->analysis

Workflow for the analysis of this compound using GC-MS.

Applications and Logical Relationships

This compound's primary applications stem from its distinct aroma and flavor profile. It is also used in the study of insect chemical ecology.

  • Flavors and Fragrances: A significant component in artificial fruit essences and perfumes.[2]

  • Food Additive: Used as a flavoring agent in a variety of food products.[3]

  • Insect Attractants: While not a pheromone itself, this compound is structurally related to various insect pheromones, which are often acetate esters. Its aroma can be a component of attractant lures for certain pests.

G Applications of this compound heptyl_acetate This compound flavors Flavor Industry heptyl_acetate->flavors used in fragrances Fragrance Industry heptyl_acetate->fragrances used in insects Insect Attractants heptyl_acetate->insects component of food Food Additive flavors->food pheromones Pheromone Research (Structural Analog) insects->pheromones related to

Logical relationships of this compound's applications.

Conclusion

This compound is a well-characterized ester with significant applications in the flavor and fragrance industries. The provided protocols for its synthesis and analysis offer a foundation for researchers and professionals working with this compound. While not directly implicated in major biological signaling pathways, its structural similarity to insect pheromones suggests potential for further research in chemical ecology and pest management.

References

An In-depth Technical Guide to the Functional Group Classification of Heptyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl acetate (C9H18O2) is an organic compound valued for its characteristic fruity and floral aroma, leading to its use in the fragrance and flavor industries.[1][2] From a chemical standpoint, the functionality of this compound dictates its reactivity, physical properties, and potential applications in various scientific fields, including drug development where ester-containing molecules are prevalent. This guide provides a detailed classification of this compound based on its functional group, supported by experimental protocols for its synthesis and characterization, quantitative data, and logical diagrams.

Functional Group Classification

This compound is classified as a carboxylic acid ester .[3] This classification is determined by the presence of an ester functional group, which consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to another carbon atom. The general structure of an ester is R-COOR'. In this compound, the 'R' group is a methyl group (from acetic acid), and the 'R'' group is a heptyl group (from 1-heptanol).

The ester functional group is a derivative of a carboxylic acid, where the hydroxyl (-OH) group is replaced by an alkoxy (-OR') group. This structural feature is central to the chemical behavior of this compound.

Physicochemical and Spectroscopic Data

The functional group of a molecule largely determines its physical and spectroscopic properties. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
Boiling Point 192-193 °C
Melting Point -50.2 °C
Density 0.886 g/mL at 25 °C
Refractive Index n20/D 1.415
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 0.89 (t, 3H), 1.29 (m, 8H), 1.60 (m, 2H), 2.04 (s, 3H), 4.05 (t, 2H)
¹³C NMR (CDCl₃, 15.09 MHz) δ (ppm): 14.07, 20.90, 22.69, 26.04, 28.81, 29.06, 31.89, 64.64, 170.97[4]
IR Absorption ~1740 cm⁻¹ (C=O stretch)

Experimental Protocols

The synthesis and characterization of this compound provide practical confirmation of its functional group. The most common method for its preparation is the Fischer esterification.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 1-heptanol and glacial acetic acid using a strong acid catalyst.

Materials:

  • 1-heptanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (for Dean-Stark trap)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-heptanol (1.0 molar equivalent) and an excess of glacial acetic acid (e.g., 3.0 molar equivalents). To facilitate the removal of water and drive the equilibrium towards the product, a Dean-Stark apparatus is filled with toluene and attached to the flask and a reflux condenser.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3 mol% relative to the 1-heptanol).

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Continue the reflux until no more water is collected in the trap, indicating the reaction is nearing completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Transfer the diluted mixture to a separatory funnel and carefully wash with a saturated solution of sodium bicarbonate to neutralize the unreacted acetic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently to release the CO₂ gas produced.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent and excess toluene using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic methods:

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the purified product. The presence of a strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. The spectrum should show characteristic signals corresponding to the different protons in the this compound molecule, as listed in the data table.

    • ¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the number and types of carbon atoms in the molecule. The chemical shifts should be consistent with the values provided in the data table.

Signaling Pathways and Logical Relationships

The classification of this compound can be visualized through a logical relationship diagram.

G Functional Group Classification of this compound A Organic Compounds B Carbonyl Compounds A->B Contain C=O group C Carboxylic Acid Derivatives B->C Carbonyl bonded to heteroatom D Carboxylic Acid Esters C->D General formula R-COOR' E This compound D->E Specific Example

Caption: Logical classification of this compound.

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Experimental Workflow for this compound A Reactants: 1-Heptanol & Acetic Acid B Fischer Esterification (H₂SO₄ catalyst) A->B C Crude this compound B->C D Purification (Extraction & Distillation) C->D E Pure this compound D->E F Spectroscopic Characterization (IR, NMR) E->F G Verified Structure F->G

Caption: Synthesis and characterization workflow.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of Heptyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heptyl acetate, a common fragrance and flavoring agent, exists as a multitude of structural and stereoisomers, each with potentially unique physicochemical and biological properties. This guide provides a comprehensive overview of the isomeric landscape of this compound, detailing the structural variations and stereochemical complexities. The information presented herein is intended to serve as a foundational resource for researchers in fields ranging from medicinal chemistry and drug discovery to materials science and analytical chemistry.

Structural Isomers of this compound

This compound is an ester with the chemical formula C₉H₁₈O₂. The isomeric diversity of this compound arises from the various possible arrangements of the seven-carbon heptyl group. These structural isomers are derived from the corresponding isomers of heptanol. There are 39 structural isomers of heptanol, which consequently give rise to 39 structural isomers of this compound.

The structural isomers can be broadly categorized based on the carbon skeleton of the heptyl group:

  • Linear Chain: n-heptyl acetate is the straight-chain isomer.

  • Branched Chains: The remaining isomers feature branched carbon chains, including methylhexyl, ethylpentyl, dimethylpentyl, and trimethylbutyl backbones.

A systematic nomenclature is crucial for distinguishing between these isomers. The IUPAC naming convention is used throughout this guide.

Stereoisomers of this compound

Many of the structural isomers of this compound possess one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). A chiral center is a carbon atom bonded to four different groups. The presence of 'n' chiral centers in a molecule can result in up to 2ⁿ stereoisomers.

For example, 2-heptyl acetate has a chiral center at the second carbon atom of the heptyl chain, and therefore exists as a pair of enantiomers: (R)-2-heptyl acetate and (S)-2-heptyl acetate. These enantiomers can exhibit different biological activities and sensory properties.

The following table summarizes the structural isomers of this compound and the number of possible stereoisomers for each.

Data Presentation: Isomers of this compound

IUPAC Name of this compound Isomer Structure of Heptyl Group Chiral Centers Number of Stereoisomers
Linear Isomers
Heptan-1-yl acetate (n-heptyl acetate)CH₃(CH₂)₆-01
Heptan-2-yl acetateCH₃CH(OAc)(CH₂)₄CH₃12
Heptan-3-yl acetateCH₃CH₂CH(OAc)(CH₂)₃CH₃12
Heptan-4-yl acetate(CH₃CH₂CH₂)₂CH(OAc)12
Methylhexyl Acetates
2-Methylhexan-1-yl acetate(CH₃)₂CH(CH₂)₃CH₂-12
3-Methylhexan-1-yl acetateCH₃CH₂CH(CH₃)(CH₂)₂CH₂-12
4-Methylhexan-1-yl acetateCH₃(CH₂)₂CH(CH₃)CH₂CH₂-12
5-Methylhexan-1-yl acetate(CH₃)₂CHCH₂CH₂CH₂CH₂-01
2-Methylhexan-2-yl acetateCH₃C(OAc)(CH₃)(CH₂)₃CH₃01
3-Methylhexan-2-yl acetateCH₃CH(OAc)CH(CH₃)(CH₂)₂CH₃24
4-Methylhexan-2-yl acetateCH₃CH(OAc)CH₂CH(CH₃)CH₂CH₃24
5-Methylhexan-2-yl acetateCH₃CH(OAc)(CH₂)₂CH(CH₃)₂12
2-Methylhexan-3-yl acetateCH₃CH₂CH(OAc)CH(CH₃)CH₂CH₃24
3-Methylhexan-3-yl acetate(CH₃CH₂)₂C(OAc)CH₂CH₃01
4-Methylhexan-3-yl acetateCH₃CH₂CH(OAc)CH₂CH(CH₃)₂24
5-Methylhexan-3-yl acetate(CH₃)₂CHCH(OAc)CH₂CH₂CH₃12
Ethylpentyl Acetates
2-Ethylpentan-1-yl acetateCH₃(CH₂)₂CH(CH₂CH₃)CH₂-12
3-Ethylpentan-1-yl acetate(CH₃CH₂)₂CHCH₂CH₂-01
2-Ethylpentan-2-yl acetateCH₃C(OAc)(CH₂CH₃)(CH₂)₂CH₃01
3-Ethylpentan-2-yl acetateCH₃CH(OAc)CH(CH₂CH₃)₂12
3-Ethylpentan-3-yl acetate(CH₃CH₂)₃C(OAc)01
Dimethylpentyl Acetates
2,2-Dimethylpentan-1-yl acetate(CH₃)₃C(CH₂)₂CH₂-01
2,3-Dimethylpentan-1-yl acetateCH₃CH₂CH(CH₃)CH(CH₃)CH₂-24
2,4-Dimethylpentan-1-yl acetate(CH₃)₂CHCH₂CH(CH₃)CH₂-12
3,3-Dimethylpentan-1-yl acetateCH₃CH₂C(CH₃)₂(CH₂)₂-01
4,4-Dimethylpentan-1-yl acetate(CH₃)₃CCH₂CH₂CH₂-01
2,2-Dimethylpentan-3-yl acetateCH₃CH₂CH(OAc)C(CH₃)₂CH₃12
2,3-Dimethylpentan-2-yl acetateCH₃C(OAc)(CH₃)CH(CH₃)CH₂CH₃12
2,4-Dimethylpentan-2-yl acetateCH₃C(OAc)(CH₃)CH₂CH(CH₃)₂12
3,3-Dimethylpentan-2-yl acetateCH₃CH(OAc)C(CH₃)₂CH₂CH₃12
4,4-Dimethylpentan-2-yl acetateCH₃CH(OAc)CH₂C(CH₃)₃12
2,3-Dimethylpentan-3-yl acetate(CH₃CH₂)₂C(OAc)CH(CH₃)₂12
Ethylmethylbutyl Acetates
2-Ethyl-3-methylbutan-1-yl acetate(CH₃)₂CHCH(CH₂CH₃)CH₂-12
3-Ethyl-2-methylbutan-1-yl acetateCH₃CH(CH₂CH₃)CH(CH₃)CH₂-24
Trimethylbutyl Acetates
2,2,3-Trimethylbutan-1-yl acetate(CH₃)₂CHC(CH₃)₂CH₂-12
2,3,3-Trimethylbutan-1-yl acetateCH₃C(CH₃)₂CH(CH₃)CH₂-12
3,3-Dimethylbutan-2-yl acetate(CH₃)₃CCH(OAc)CH₃12
Neopentyl-like Acetate
2,2-Dimethylpropan-1-yl acetate(CH₃)₃CCH₂-01

Physicochemical Properties of Selected this compound Isomers

Property Value Reference
n-Heptyl Acetate
Molecular FormulaC₉H₁₈O₂[1][2]
Molar Mass158.24 g/mol [1][2]
Boiling Point192-193 °C[1][2]
Melting Point-50 °C[1][2]
Density0.862 - 0.872 g/cm³[1][2]
Refractive Index (n20/D)1.415
Vapor Pressure12 mmHg (73 °C)
SolubilitySoluble in alcohol and ether; insoluble in water.

Experimental Protocols

General Synthesis of this compound Isomers via Fischer Esterification

The most common method for synthesizing this compound isomers is the Fischer esterification of the corresponding heptanol isomer with acetic acid, using an acid catalyst.

Materials:

  • Heptanol isomer (e.g., 1-heptanol, 2-heptanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, for removal of water)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine the heptanol isomer and a slight excess of glacial acetic acid (e.g., 1.2 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Set up the apparatus for reflux. If a Dean-Stark trap is used, fill the side arm with a suitable solvent (e.g., toluene) to azeotropically remove the water formed during the reaction.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water to remove excess acetic acid and sulfuric acid.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation to obtain the pure product.

Mandatory Visualizations

Isomeric Relationships of this compound

Heptyl_Acetate_Isomers cluster_structural Structural Isomers cluster_stereoisomers Stereoisomers This compound (C9H18O2) This compound (C9H18O2) Structural Isomers Structural Isomers This compound (C9H18O2)->Structural Isomers Differ in connectivity Stereoisomers Stereoisomers Structural Isomers->Stereoisomers Same connectivity, differ in spatial arrangement n-Heptyl Acetate n-Heptyl Acetate Structural Isomers->n-Heptyl Acetate Branched Heptyl Acetates Branched Heptyl Acetates Structural Isomers->Branched Heptyl Acetates Enantiomers Enantiomers Stereoisomers->Enantiomers Non-superimposable mirror images Diastereomers Diastereomers Stereoisomers->Diastereomers Not mirror images

Caption: Classification of this compound isomers.

General Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Start Reactants Heptanol Isomer + Acetic Acid + Acid Catalyst Start->Reactants Reaction Reflux Reactants->Reaction Workup Aqueous Wash & Neutralization Reaction->Workup Drying Dry with Anhydrous Salt Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure this compound Isomer Purification->Product End End Product->End

Caption: Fischer esterification workflow.

References

The Role of Heptyl Acetate as a Plant Volatile Organic Compound: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptyl acetate, a carboxylic acid ester with the molecular formula C₉H₁₈O₂, is a naturally occurring volatile organic compound (VOC) found in a variety of plants. It contributes to the characteristic aroma of many fruits and flowers, including apples, pears, and ginger.[1][2] Beyond its role in plant fragrance, this compound is increasingly recognized for its significance in mediating plant-insect and plant-plant interactions. This technical guide provides a comprehensive overview of the biosynthesis, emission, and ecological functions of this compound, with a focus on its potential applications in agriculture and drug development. The guide includes a summary of available quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound, like other volatile esters in plants, is primarily accomplished through the fatty acid degradation pathway and the subsequent action of alcohol acyltransferases (AATs). While the specific enzymes responsible for the final step of this compound synthesis have not been definitively identified in all plant species, research on related esters in fruits like apples provides a strong model.

The proposed biosynthetic pathway begins with the production of heptanol, a seven-carbon alcohol, which is then esterified with acetyl-CoA to form this compound. The biosynthesis of straight-chain alcohols like heptanol is believed to originate from the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of fatty acids.

The final and crucial step is catalyzed by an alcohol acyltransferase (AAT). In apple (Malus pumila), the enzyme MpAAT1 has been shown to be responsible for the production of a variety of straight-chain and branched-chain esters.[1][3] While its primary substrates are shorter and medium-chain alcohols (C3-C10), its activity with a range of alcohols suggests it, or a homologous enzyme, is a likely candidate for this compound synthesis.[1][3] The expression of AAT genes is often developmentally regulated, with a significant increase in transcription during fruit ripening, and can also be induced by biotic and abiotic stresses.[3][4] Transcription factors from families such as MYB, bHLH, and AP2/ERF are known to regulate the expression of genes involved in secondary metabolite biosynthesis in response to various stimuli.[5][6][7]

Heptyl_Acetate_Biosynthesis Fatty Acids Fatty Acids Heptanol Heptanol Fatty Acids->Heptanol Lipoxygenase Pathway This compound This compound Heptanol->this compound Alcohol Acyltransferase (AAT) Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Glycolysis & PDH Complex Acetyl-CoA->this compound Insect_Olfactory_Signaling This compound This compound OBP OBP This compound->OBP Binding Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) Olfactory Receptor (OR) Olfactory Receptor (OR) Olfactory Sensory Neuron (OSN) Olfactory Sensory Neuron (OSN) Antennal Lobe Antennal Lobe Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Processing Behavioral Response Behavioral Response Higher Brain Centers->Behavioral Response Decision OR OR OBP->OR Transport & Delivery OSN OSN OR->OSN Signal Transduction OSN->Antennal Lobe Neural Signal GCMS_Workflow cluster_collection Volatile Collection cluster_analysis GC-MS Analysis Plant Sample in Vial Plant Sample in Vial SPME Fiber Exposure SPME Fiber Exposure Plant Sample in Vial->SPME Fiber Exposure Headspace Sampling SPME Fiber Desorption SPME Fiber Desorption SPME Fiber Exposure->SPME Fiber Desorption GC Separation GC Separation SPME Fiber Desorption->GC Separation Injection MS Detection MS Detection GC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Mass Spectra Quantification Quantification Data Analysis->Quantification Identification Identification

References

An In-depth Technical Guide to the Olfactory Profile of Heptyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl acetate (C9H18O2), also known as acetate C-7, is a carboxylic acid ester that contributes significantly to the characteristic aroma of various fruits and is widely used as a flavoring and fragrance agent. An accurate understanding of its olfactory profile is crucial for its effective application in the food, beverage, and perfume industries, as well as for research into olfaction and sensory science. This technical guide provides a comprehensive overview of the olfactory characteristics of this compound, detailing its scent profile, odor thresholds, and the experimental methodologies used for its assessment. Furthermore, it delves into the general signaling pathway responsible for the perception of such esters.

Olfactory Profile of this compound

This compound is characterized by a complex and multifaceted olfactory profile. Its primary descriptors are overwhelmingly fruity, with specific notes of pear and apricot being frequently cited.[1][2][3] Beyond its core fruitiness, the scent is often described as having woody, green, and slightly floral nuances.[3][4] Some sources also report a rum-like quality and a spicy, aldehydic character.[2][3]

Quantitative Olfactory Data

The potency of an odorant is quantified by its odor threshold, the minimum concentration at which it can be detected. The available data for this compound is summarized in the table below.

ParameterValueMethodReference
Odor Detection Threshold320 ppb (parts per billion)Not Specified[5]

Experimental Protocols for Olfactory Analysis

The characterization of this compound's olfactory profile relies on a combination of instrumental and sensory analysis techniques. These methodologies are essential for isolating, identifying, and describing the sensory impact of this volatile compound.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6] This allows for the identification of odor-active compounds in a complex mixture.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., diethyl ether or ethanol) is prepared. For complex matrices like fruit juices, a headspace solid-phase microextraction (HS-SPME) can be used to extract volatile compounds.[7]

  • Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity. A typical temperature program might start at 40°C and ramp up to 250°C.

  • Olfactometric Detection: The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a sniffing port. A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor detected.

  • Data Analysis: The data from the detector and the olfactometry are combined to create an aromagram, which shows the odor-active regions of the chromatogram. The intensity and duration of the odors can also be recorded.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample This compound in Solution Injector Injector Sample->Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID_MS FID / MS Splitter->FID_MS SniffingPort Sniffing Port Splitter->SniffingPort Chromatogram Chromatogram FID_MS->Chromatogram HumanAssessor Human Assessor SniffingPort->HumanAssessor Aromagram Aromagram HumanAssessor->Aromagram Olfactory_Signaling_Pathway cluster_extracellular Extracellular (Nasal Mucus) cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular HeptylAcetate This compound OBP Odorant-Binding Protein (OBP) HeptylAcetate->OBP Binds OR Olfactory Receptor (OR) (GPCR) HeptylAcetate->OR Binds & Activates OBP->OR Presents to G_protein G Protein (Gαolf) OR->G_protein Activates AdenylylCyclase Adenylyl Cyclase III G_protein->AdenylylCyclase Activates cAMP cAMP (Second Messenger) AdenylylCyclase->cAMP Converts ATP to CNG_channel CNG Ion Channel Depolarization Depolarization (Na+, Ca2+ influx) CNG_channel->Depolarization ATP ATP ATP->AdenylylCyclase cAMP->CNG_channel Opens ActionPotential Action Potential to Brain Depolarization->ActionPotential

References

Methodological & Application

Application Note: Analysis of Heptyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heptyl acetate (C9H18O2, Molar Mass: 158.24 g/mol ) is an ester known for its characteristic fruity, pear-like aroma, making it a significant compound in the flavor and fragrance industries.[1] It is also utilized in the formulation of certain drug products. Accurate and sensitive quantification of this compound is crucial for quality control in these sectors. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for volatile and semi-volatile compounds like this compound, offering high sensitivity, selectivity, and structural elucidation for unambiguous identification.[1] This document provides a comprehensive protocol for the analysis of this compound using GC-MS, tailored for researchers, scientists, and professionals in drug development.

Experimental Protocols

Effective analysis of this compound by GC-MS is contingent on appropriate sample preparation and optimized instrument parameters.

Sample Preparation

The choice of sample preparation is dictated by the sample matrix. The goal is to efficiently extract this compound while minimizing interferences.

1. Headspace Solid-Phase Microextraction (HS-SPME)

This solvent-free technique is ideal for extracting volatile compounds from complex liquid and solid samples.[2]

  • Sample Aliquoting: Weigh 1-5 grams of the homogenized sample (e.g., fruit puree, diluted essential oil, or ground plant material) into a 20 mL headspace vial.[2] For liquid samples, pipette 5 mL into the vial.[1]

  • Internal Standard Spiking: Introduce a known concentration of a suitable internal standard, such as a deuterated analog of this compound or another compound with similar chemical properties not present in the sample.[2]

  • Matrix Modification: Add 1 gram of sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[1]

  • Equilibration: Seal the vial and incubate it in a heated agitator at 60°C for 30 minutes to allow for the equilibration of volatile compounds in the headspace.[1]

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 15 minutes under continuous agitation and heating.[1]

  • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[1]

2. Liquid-Liquid Extraction (LLE)

LLE is a conventional method for concentrating analytes from aqueous samples.[1]

  • Sample Preparation: To 10 mL of the aqueous sample in a separatory funnel, add 1 g of NaCl and an appropriate amount of the selected internal standard.[1]

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., dichloromethane or hexane). Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[1]

  • Phase Separation: Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with a fresh 5 mL of the organic solvent.[1]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]

  • Analysis: Transfer the concentrated extract to a GC vial for analysis.[1]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent[3]
Mass Spectrometer Agilent 5977B MSD or equivalent[3]
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]
Injector Split/splitless injector at 250°C with a split ratio of 20:1[3]
Oven Temperature Program Initial temperature: 40°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C.[3]
MS Transfer Line 280°C[3]
Ion Source Temperature 230°C[3]
Quadrupole Temperature 150°C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Acquisition Mode Selected Ion Monitoring (SIM)[3]

Data Presentation

Quantitative Data Summary

Quantitative analysis of this compound is performed using an external calibration curve. The following table summarizes key analytical parameters.

Parameter Value
Retention Time (min) Dependent on the specific GC conditions, but typically falls within a predictable range.
Characteristic Ions (m/z) 43, 55, 56, 68, 70, 96, 114[3][4]
Linearity (Concentration Range) To be determined by creating a calibration curve with a series of standards.[3]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.[3]
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.[3]
Accuracy (Recovery %) Assessed by spiking a blank matrix with known concentrations at low, medium, and high levels.[3]
Precision (RSD %) Determined by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).[3]

Mass Spectrum Data

The mass spectrum of this compound is characterized by a base peak at m/z 43.[4] Other significant fragments are observed at m/z 55, 56, 68, 70, 96, and 114.[3][4]

m/z Relative Intensity
4399.99[4]
5646.08[4]
7035.49[4]
5529.77[4]
4126.48[4]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., fruit juice, drug formulation) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (HS-SPME or LLE) Spiking->Extraction Concentration Concentration (if LLE) Extraction->Concentration LLE path GC_Vial Transfer to GC Vial Extraction->GC_Vial SPME path Concentration->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

GC-MS workflow for this compound analysis.

References

Heptyl Acetate as a Non-Polar Solvent in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl acetate (CH₃CO₂(CH₂)₆CH₃) is a clear, colorless ester with a characteristic fruity, pear-like odor. While widely recognized for its application in the fragrance and flavor industries, its utility as a non-polar solvent in chemical synthesis is an area of growing interest.[1][2][3] Its favorable physicochemical properties, including a high boiling point and low water solubility, position it as a potential alternative to conventional non-polar solvents like toluene or heptane in certain synthetic applications. This document provides an overview of this compound's properties, potential applications in synthesis, and protocols for its use.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in synthesis. This compound's properties make it suitable for reactions requiring elevated temperatures and non-aqueous conditions.

PropertyValueReference
Molecular Formula C₉H₁₈O₂[2][3]
Molecular Weight 158.24 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 192-193 °C[2]
Melting Point -50 °C[2]
Density 0.886 g/mL at 25 °C[3]
Flash Point 68 °C[2]
Solubility Soluble in alcohol and ether; insoluble in water.[4]

Applications in Synthesis

While specific documented protocols detailing the use of this compound as a primary solvent in a wide range of organic syntheses are not abundant in publicly available literature, its properties suggest its suitability for several types of reactions. Its non-polar nature and high boiling point make it a candidate for reactions where reactants have limited solubility in more polar solvents and where sustained high temperatures are necessary.

Potential applications include:

  • Esterification and Transesterification Reactions: this compound can serve as a non-interfering medium for the synthesis of other esters, particularly those with high molecular weights.

  • Polymer Synthesis: In certain polymerization reactions, the solvent's inertness and ability to solubilize monomers and polymers are critical.

  • Reactions Requiring Azeotropic Water Removal: Similar to toluene, this compound can potentially be used to remove water azeotropically, driving equilibrium-limited reactions such as acetal and ketal formation.

Experimental Protocols

Given the limited specific examples in the literature, the following protocols are adapted from standard procedures for similar non-polar solvents. Researchers should perform small-scale trials to optimize reaction conditions when substituting this compound for a more conventional solvent.

General Protocol for a Dehydration-Condensation Reaction

This protocol outlines a general procedure for a condensation reaction where water is removed azeotropically, a common application for high-boiling point non-polar solvents.

Materials:

  • Reactant A

  • Reactant B

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • This compound (reagent grade, anhydrous)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser.

  • Charge the flask with Reactant A, Reactant B, and the acid catalyst.

  • Add this compound as the solvent. The volume should be sufficient to ensure proper stirring and to fill the Dean-Stark trap.

  • Begin stirring and heating the mixture to reflux.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap and by a suitable analytical method (e.g., TLC, GC, NMR).

  • Once the reaction is complete (no more water is collected, and the starting material is consumed), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by an appropriate method (e.g., distillation, chromatography).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Charge Reactants & Catalyst B Add this compound A->B C Heat to Reflux B->C D Azeotropic Water Removal C->D E Monitor Progress (TLC/GC) D->E F Cool & Quench E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Purify Product H->I

Workflow for a dehydration-condensation reaction.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3]

  • Ventilation: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Fire Safety: Keep away from open flames and sources of ignition. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical, foam).

  • Disposal: Dispose of this compound and any reaction waste in accordance with local, state, and federal regulations.

Conclusion

This compound presents itself as a viable, albeit under-explored, non-polar solvent for organic synthesis. Its high boiling point and aprotic nature make it a suitable candidate for a range of reactions, particularly those requiring elevated temperatures. While specific literature precedents are sparse, its physicochemical properties suggest it can be a useful alternative to more traditional non-polar solvents. Researchers are encouraged to explore its application, starting with small-scale optimization studies.

References

Heptyl Acetate: Application Notes and Protocols for Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heptyl acetate, a carboxylic acid ester, is a key aroma compound valued for its characteristic fruity and floral scent profile. It is widely utilized in the flavor and fragrance industries to impart sweet, fruity, and floral notes to a variety of consumer products. This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of this compound.

Physicochemical and Sensory Properties

This compound is a colorless liquid with a sweet, fruity aroma reminiscent of pear and apricot, with floral and woody undertones.[1][2] Its key properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₉H₁₈O₂[3]
Molar Mass 158.24 g/mol [3]
Appearance Colorless liquid[3]
Odor Profile Fruity (pear, apricot), sweet, floral, woody, green[1][2]
Taste Profile Sweet, fruity, with a slightly fatty and soapy note[2]
Boiling Point 192-193 °C[3]
Melting Point -50.2 °C[3]
Density 0.870 g/cm³ at 20°C[3]
Refractive Index 1.411-1.413 at 20°C[3]
Solubility Soluble in ethanol and oils; insoluble in water[3]
CAS Number 112-06-1[3]
FEMA Number 2547[3]

Applications in Flavor and Fragrance Chemistry

This compound is a versatile ingredient used to build and enhance fruity and floral accords in a wide range of products.

Flavor Applications

In the flavor industry, this compound is used to create and enhance fruit flavors in beverages, candies, baked goods, and chewing gum.[1] Its sweet and fruity profile makes it particularly suitable for apple, pear, and apricot flavor formulations.

Food CategoryTypical Use Level (ppm)
Beverages5 - 15
Ice Cream and Desserts10 - 20
Candy and Confectionery15 - 30
Baked Goods10 - 25
Chewing Gumup to 100
Fragrance Applications

In perfumery, this compound is utilized as a top-to-middle note to introduce a fresh, fruity, and slightly floral character to fragrances.[4] It is commonly found in floral, fruity, and chypre fragrance compositions.

Product CategoryTypical Use Level in Fragrance Concentrate (%)
Perfumes and Colognes0.5 - 5.0
Soaps and Body Washes0.2 - 2.0
Lotions and Creams0.1 - 1.0
Shampoos and Conditioners0.2 - 1.5
Air Fresheners and Candles1.0 - 8.0

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 1-heptanol and acetic acid using an acid catalyst. The reaction is an equilibrium process, and an excess of acetic acid is used to drive the reaction towards the product.

Materials:

  • 1-Heptanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-heptanol (1.0 eq) and glacial acetic acid (3.0 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether to dilute the mixture.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 85-87 °C at 15 mmHg.

G 1-Heptanol 1-Heptanol Reaction Mixture Reaction Mixture 1-Heptanol->Reaction Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture H₂SO₄ (catalyst) H₂SO₄ (catalyst) H₂SO₄ (catalyst)->Reaction Mixture Reflux (120-140°C) Reflux (120-140°C) Reflux (120-140°C)->Reaction Mixture Reaction Mixture->Reflux (120-140°C) Work-up Work-up Reaction Mixture->Work-up Purification (Distillation) Purification (Distillation) Work-up->Purification (Distillation) This compound This compound Purification (Distillation)->this compound

Caption: Fischer Esterification Workflow for this compound Synthesis.

Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and purity assessment of volatile compounds like this compound.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Split/splitless, 250°C, split ratio 50:1
Oven Program Initial 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-350)

Sample Preparation: Dilute the synthesized this compound in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 100 ppm before injection.

Expected Results: this compound will elute at a specific retention time under these conditions. The mass spectrum will show characteristic fragment ions, with a prominent peak at m/z 43 (CH₃CO⁺) and other fragments corresponding to the loss of acetic acid and alkyl fragments.

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis This compound Sample This compound Sample Dilution (Solvent) Dilution (Solvent) This compound Sample->Dilution (Solvent) Vial Vial Dilution (Solvent)->Vial Injector Injector Vial->Injector GC Column GC Column Injector->GC Column MS Detector MS Detector GC Column->MS Detector Data Analysis Data Analysis MS Detector->Data Analysis

Caption: GC-MS Analysis Workflow for this compound.

Sensory Evaluation Protocols

Sensory evaluation is critical to assess the quality and performance of this compound in its intended applications.

This protocol uses a descriptive analysis method to evaluate the flavor profile of this compound in a simple sugar-water solution.

Panelists: A panel of 8-10 trained sensory assessors.

Sample Preparation:

  • Prepare a stock solution of this compound in food-grade ethanol (1% w/v).

  • Prepare a base solution of 5% sucrose in spring water.

  • Add the this compound stock solution to the sucrose base to achieve concentrations of 5, 10, and 15 ppm. A control sample with no added this compound should also be prepared.

Evaluation Procedure:

  • Present the samples, coded with three-digit random numbers, to the panelists in a randomized order.

  • Panelists should rinse their mouths with water between samples.

  • Panelists will rate the intensity of the following flavor attributes on a 15-cm line scale anchored from "none" to "very intense":

    • Fruity (Pear)

    • Fruity (Apricot)

    • Sweet

    • Green

    • Floral

    • Chemical/Solvent

    • Overall Flavor Intensity

Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the different concentrations.

This protocol outlines the evaluation of this compound's odor profile for fragrance applications.

Panelists: A panel of 8-10 trained perfumers or fragrance evaluators.

Sample Preparation: Prepare a 10% solution of this compound in perfumer's alcohol.

Evaluation Procedure:

  • Dip a standard smelling strip into the this compound solution, ensuring about 1 cm of the strip is submerged.

  • Allow the solvent to evaporate for approximately 10 seconds.

  • Panelists will evaluate the odor of the strip at three time points:

    • Top note (initial impression): Immediately after solvent evaporation.

    • Mid note (heart): After 15 minutes.

    • Base note (dry-down): After 1 hour.

  • Panelists will provide descriptive terms for the odor at each time point and rate the odor intensity on a 1-9 scale.

Olfactory Perception Pathway

The perception of fruity esters like this compound begins with the binding of the volatile molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These ORs are G-protein coupled receptors (GPCRs).[5]

G This compound This compound Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) This compound->Olfactory Receptor (GPCR) Binds G-protein Activation G-protein Activation Olfactory Receptor (GPCR)->G-protein Activation Adenylate Cyclase Activation Adenylate Cyclase Activation G-protein Activation->Adenylate Cyclase Activation cAMP Production cAMP Production Adenylate Cyclase Activation->cAMP Production Ion Channel Opening Ion Channel Opening cAMP Production->Ion Channel Opening Neuron Depolarization Neuron Depolarization Ion Channel Opening->Neuron Depolarization Signal to Brain Signal to Brain Neuron Depolarization->Signal to Brain Action Potential

Caption: Simplified Olfactory Signaling Pathway for Fruity Esters.

Upon binding of this compound, the OR undergoes a conformational change, activating an associated G-protein (Gαolf).[5] This, in turn, activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] The rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron.[5] This generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a fruity and sweet aroma.[5]

References

Application Note: Separation of Heptyl Acetate using Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heptyl acetate is a carboxylic acid ester known for its characteristic fruity, rum-like odor and is utilized as a flavoring agent in foods and a fragrance component in perfumes.[1] Accurate and reliable analytical methods are crucial for the quality control and quantification of this compound in various matrices. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of this compound.

Principle of Separation

Reverse-phase HPLC is a widely used technique in pharmaceutical and chemical analysis.[2] It employs a non-polar stationary phase and a polar mobile phase. In this method, this compound, a relatively non-polar compound, is retained on a hydrophobic C18 stationary phase. The elution is achieved by using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Method Summary

This method utilizes a C18 column with a mobile phase consisting of acetonitrile and water. The isocratic elution provides a simple and efficient separation of this compound. Detection is performed using an ultraviolet (UV) detector at a low wavelength, suitable for esters that lack a strong chromophore.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocol

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column (4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile.

  • Ultrapure water.

  • This compound standard.

2. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of HPLC grade acetonitrile with 300 mL of ultrapure water. Degas the solution for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

3. Sample Preparation

  • For liquid samples, accurately dilute a known volume of the sample with the mobile phase to bring the concentration of this compound within the calibration range.

  • For solid or semi-solid samples, an appropriate extraction method should be developed and validated.

  • Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC System Setup and Analysis

  • Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.

5. Data Analysis

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of the this compound peak.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water) StandardPrep Standard Preparation MobilePhase->StandardPrep SamplePrep Sample Preparation (Dilution & Filtration) MobilePhase->SamplePrep Injection Injection StandardPrep->Injection SamplePrep->Injection HPLCSys HPLC System (C18 Column) HPLCSys->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the RP-HPLC analysis of this compound.

The described RP-HPLC method is simple, rapid, and reliable for the separation and quantification of this compound. The use of a C18 column with an isocratic mobile phase of acetonitrile and water provides good chromatographic performance. This method can be readily implemented in quality control laboratories for the routine analysis of this compound in various samples. For applications requiring mass spectrometry (MS) detection, the mobile phase can be adapted by replacing any non-volatile acids with a volatile alternative such as formic acid.[3][4]

References

Application Notes and Protocols: Fischer Esterification of Heptyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of heptyl acetate via Fischer esterification of 1-heptanol and acetic acid using a strong acid catalyst. This compound, a colorless liquid with a fruity, woody odor, finds applications as a flavoring agent and a fragrance component.[1] The following protocol outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and data analysis for the successful synthesis and purification of this compound.

Data Presentation

ParameterValueUnitNotes
Reactants
1-Heptanol1.0mol equivLimiting reagent
Glacial Acetic Acid2.0mol equivUsed in excess to shift equilibrium
Catalyst
Concentrated Sulfuric Acid0.1mol equivHandle with extreme care
Reaction Conditions
Temperature110-120°CReflux temperature
Time60-90minutesMonitor by TLC for completion
Work-up & Purification
5% Sodium BicarbonateAs neededmLTo neutralize excess acid
Saturated Sodium ChlorideAs neededmLTo aid in phase separation
Anhydrous Sodium SulfateAs neededgDrying agent
Expected Yield
This compound70-80%Theoretical yield

Experimental Protocol

1. Reagent Preparation and Setup

1.1. Ensure all glassware is clean and dry to prevent unwanted side reactions. 1.2. In a round-bottom flask equipped with a magnetic stir bar, add 1.0 molar equivalent of 1-heptanol. 1.3. In a fume hood, carefully add 2.0 molar equivalents of glacial acetic acid to the round-bottom flask. 1.4. Slowly and with caution, add 0.1 molar equivalents of concentrated sulfuric acid to the reaction mixture while stirring.[2][3] This addition is exothermic and should be done carefully. 1.5. Attach a reflux condenser to the round-bottom flask and ensure a secure connection.[4]

2. Reaction

2.1. Place the reaction apparatus in a heating mantle and begin stirring the mixture. 2.2. Heat the mixture to a gentle reflux, maintaining a temperature of 110-120°C, for 60-90 minutes.[3] 2.3. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.[5]

3. Work-up

3.1. Allow the reaction mixture to cool to room temperature. 3.2. Transfer the mixture to a separatory funnel. 3.3. Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the excess acetic acid and sulfuric acid catalyst. Be cautious as the evolution of carbon dioxide gas can cause pressure buildup. Swirl the funnel gently and vent frequently. 3.4. Continue adding the sodium bicarbonate solution until the effervescence ceases, indicating complete neutralization. 3.5. Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break any emulsions and facilitate phase separation. 3.6. Allow the layers to separate. The top organic layer contains the this compound product. 3.7. Drain the lower aqueous layer and collect the organic layer in a clean, dry Erlenmeyer flask.

4. Purification

4.1. Dry the organic layer by adding a sufficient amount of anhydrous sodium sulfate until the drying agent no longer clumps together. 4.2. Decant or filter the dried organic layer into a clean, pre-weighed round-bottom flask. 4.3. Set up a simple distillation apparatus to purify the this compound. 4.4. Distill the crude product, collecting the fraction that boils at approximately 192-194°C.[6] 4.5. Weigh the collected this compound to determine the final yield.

5. Characterization

5.1. The identity and purity of the final product can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][7]

  • Perform the reaction in a well-ventilated fume hood to avoid inhalation of volatile and corrosive vapors.[2]

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[2][7] Handle with extreme care and have a neutralizing agent (e.g., sodium bicarbonate solution) readily available in case of a spill.

  • Glacial acetic acid is corrosive and has a strong, irritating odor.

  • 1-Heptanol is flammable and an irritant.

  • This compound is flammable. Keep away from open flames and heat sources.

Mandatory Visualization

Fischer_Esterification_Workflow A Reactant Mixing (1-Heptanol, Acetic Acid) B Catalyst Addition (Conc. H₂SO₄) A->B C Reflux (110-120°C, 60-90 min) B->C D Cooling C->D E Neutralization (5% NaHCO₃) D->E F Extraction (Separatory Funnel) E->F G Drying (Anhydrous Na₂SO₄) F->G H Purification (Distillation) G->H I This compound (Final Product) H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Heptyl Acetate as an Insect Pheromone Component: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate heptyl acetate as a potential insect pheromone component. This document details experimental protocols for electrophysiological and behavioral assays, summarizes key quantitative data for related compounds, and illustrates the underlying biochemical and research workflows.

Introduction

This compound (C₉H₁₈O₂) is a fatty acid ester that, like many other acetate esters, has been identified as a component of insect pheromones and plant volatiles. These chemical cues are critical for a variety of insect behaviors, including mate location, aggregation, and host-plant finding. The investigation of this compound's role in insect communication is essential for the development of novel and environmentally benign pest management strategies, such as attract-and-kill systems or mating disruption techniques.

Data Presentation: Electrophysiological and Behavioral Responses to Acetate Esters

While specific quantitative data for this compound's direct effect on insect behavior is not extensively documented in publicly available literature, the following tables present representative data for other structurally similar acetate esters. This information serves as a benchmark for the types of quantitative results that can be obtained through the protocols detailed in this document.

Table 1: Electroantennogram (EAG) Responses of Various Insects to Select Acetate Esters

Insect SpeciesCompoundEAG Response (mV)Reference
Ceratitis capitata (Mediterranean fruit fly)C5 and C8 AcetatesPeak responses observed[1]
Manduca sexta (Sphinx moth)(Z)-3-hexenyl acetateEAD-active[1]
Solenopsis invicta (Red imported fire ant)Pentyl acetateSignificant EAG response[1]
Solenopsis invicta (Red imported fire ant)trans-2-Hexenyl acetateSignificant EAG response[1]
Solenopsis invicta (Red imported fire ant)Hexyl acetateSignificant EAG response[1]
Athetis dissimilisBenzyl acetate0.61 ± 0.02[2]

Note: EAG responses are context-dependent and can vary based on the concentration of the compound and the physiological state of the insect.

Table 2: Behavioral Responses of Various Insects to Select Acetate Esters

Insect SpeciesCompoundAssay TypeBehavioral ResponseReference
Drosophila melanogasterPentyl acetateT-mazeAttraction (Response Index > 0.5)[3]
Cydia pomonellaHexyl hexanoateY-tube olfactometerAttraction[3]
Cydia pomonella2-methylbutyl acetateY-tube olfactometerRepellency (not statistically significant)[3]
Solenopsis invictaPentyl acetateNot specifiedAttractant[4]
Solenopsis invictaHexyl acetateNot specifiedRepellent[4]
Drosophila suzukiiIsoamyl acetate + blendsCage bioassayEnhanced attractiveness to females

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the potential of this compound as an insect pheromone component.

Protocol 1: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing an indication of olfactory detection.

Materials:

  • This compound (high purity)

  • Solvent (e.g., hexane or paraffin oil)

  • Insect saline solution

  • Stereomicroscope

  • Micromanipulators

  • EAG probe with recording and reference electrodes (Ag/AgCl)

  • Glass capillaries and electrode puller

  • High-impedance DC amplifier

  • Data acquisition system (e.g., IDAC-2 interface) and software

  • Air delivery system with purified and humidified air

  • Stimulus controller

  • Pasteur pipettes and filter paper

Methodology:

  • Preparation of Odor Stimuli:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Prepare a solvent-only control.

    • Apply a standard volume (e.g., 10 µL) of each dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette.

  • Insect and Antenna Preparation:

    • Immobilize the insect (e.g., by chilling).

    • Carefully excise one antenna at its base using fine scissors under a dissection microscope.

    • Mount the excised antenna onto the EAG probe. The base of the antenna is placed in contact with the reference electrode, and the tip is inserted into the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.

  • EAG Recording:

    • Position the mounted antenna in a continuous stream of purified and humidified air.

    • Allow the preparation to stabilize.

    • Present the stimuli by puffing air through the Pasteur pipette containing the odorant-laden filter paper into the main airstream.

    • Deliver stimuli in order of increasing concentration, with a solvent control at the beginning and end of the series.

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.

    • Record the negative voltage deflection (in millivolts) for each response using the data acquisition software.

  • Data Analysis:

    • Measure the amplitude of the EAG response for each stimulus.

    • Subtract the response to the solvent control from the responses to the this compound dilutions.

    • Normalize the responses, often by setting the response to a standard compound or the highest concentration as 100%.

    • Generate a dose-response curve by plotting the EAG response against the logarithm of the this compound concentration.

Protocol 2: Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound in a two-choice paradigm.

Materials:

  • Y-tube olfactometer

  • Airflow meter and pump

  • Activated charcoal filter and humidification flask

  • Odor sources (e.g., filter paper with this compound solution and a solvent control)

  • Insect release chamber

  • Controlled lighting and temperature environment

Methodology:

  • Setup:

    • Assemble the Y-tube olfactometer and connect it to a purified and humidified air source.

    • Adjust the airflow to a constant rate (e.g., 150 ml/min) through each arm.

    • Place the odor source (filter paper with this compound) in one arm and the control (filter paper with solvent only) in the other.

  • Insect Acclimation:

    • Place an individual insect in the release chamber at the base of the Y-tube.

    • Allow the insect to acclimate for a set period (e.g., 1 minute).

  • Bioassay:

    • Release the insect into the main arm of the olfactometer.

    • Record the first choice of the insect (which arm it enters first) and the time spent in each arm over a defined period (e.g., 5 minutes).

    • After testing a set number of insects, clean the olfactometer thoroughly and rotate the arms to avoid positional bias.

  • Data Analysis:

    • Calculate the percentage of insects choosing the arm with this compound versus the control arm.

    • Use a chi-square test or a binomial test to determine if the choice is significantly different from a random 50:50 distribution.

    • Calculate a response index (RI), where RI = (Number of insects in treatment arm - Number of insects in control arm) / Total number of insects. An RI of 1 indicates strong attraction, -1 strong repulsion, and 0 no preference.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological and experimental processes, the following diagrams have been generated using the DOT language.

Insect_Olfactory_Signaling_Ionotropic cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_complex Odorant Receptor (OR) - Orco Complex OBP->OR_complex Delivery & Release Ion_Influx Cation Influx (Na+, K+, Ca2+) OR_complex->Ion_Influx Channel Gating Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential

Caption: Generalized Ionotropic Olfactory Signaling Pathway in Insects.

Insect_Olfactory_Signaling_Metabotropic cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Delivery & Release G_protein G-protein (Gq/Gs) OR->G_protein Activation PLC_AC PLC / AC G_protein->PLC_AC Activation Second_Messengers Second Messengers (IP3 / cAMP) PLC_AC->Second_Messengers Production Ion_Channel Ion Channel Second_Messengers->Ion_Channel Gating Ion_Influx Cation Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential

Caption: Generalized Metabotropic Olfactory Signaling Pathway in Insects.

Pheromone_Research_Workflow cluster_identification Component Identification cluster_synthesis_validation Synthesis & Validation cluster_behavioral_assays Behavioral Assays cluster_field_trials Field Trials Pheromone_Collection Pheromone Gland Extraction or Volatile Collection GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pheromone_Collection->GC_MS GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Pheromone_Collection->GC_EAD Structure_ID Structure Elucidation GC_MS->Structure_ID GC_EAD->Structure_ID Synthesis Chemical Synthesis of This compound Structure_ID->Synthesis EAG Electroantennography (EAG) Synthesis->EAG SSR Single Sensillum Recording (SSR) Synthesis->SSR Olfactometer Y-Tube/Four-Arm Olfactometer EAG->Olfactometer SSR->Olfactometer Wind_Tunnel Wind Tunnel Assay Olfactometer->Wind_Tunnel Field_Trapping Field Trapping Experiments Wind_Tunnel->Field_Trapping Pest_Management Application in Pest Management Strategies Field_Trapping->Pest_Management

Caption: Research Workflow for a Pheromone Component.

References

The Role of Heptyl Acetate in Food Science and Technology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl acetate (C9H18O2), also known as acetate C-7, is a versatile ester recognized for its characteristic fruity aroma, reminiscent of pear and apricot.[1][2] This colorless liquid is a key contributor to the flavor profiles of various fruits and is widely utilized in the food and beverage industry as a flavoring agent.[3][4] Its application extends to enhancing the sensory experience of products such as candies, baked goods, chewing gums, and beverages.[4][5] this compound is generally recognized as safe (GRAS) for its intended use in food, as evidenced by its FEMA (Flavor and Extract Manufacturers Association) number 2547.[3][6] This document provides detailed application notes and experimental protocols for the effective use and analysis of this compound in food science and technology.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper application and analysis in food systems.

PropertyValueReference(s)
Molecular Formula C9H18O2[3]
Molecular Weight 158.24 g/mol [3]
Appearance Colorless liquid[3]
Odor Fruity, pear-like, apricot[1][2]
Boiling Point 192-193 °C[3]
Melting Point -50.2 °C[3]
Density 0.886 g/mL at 25 °C[3]
Solubility Soluble in alcohol and ether; insoluble in water[3]
FEMA Number 2547[3][6]
CAS Number 112-06-1[6]

Applications in the Food Industry

This compound is primarily used to impart or enhance fruity notes in a variety of food products. Its stability and characteristic aroma make it a valuable ingredient for food formulators.

Food CategoryTypical Usage Levels
Beverages (non-alcoholic)5 - 20 ppm
Ice Cream, Ices, etc.10 - 35 ppm
Candy, Chewing Gum20 - 150 ppm
Baked Goods15 - 50 ppm
Gelatins, Puddings8 - 30 ppm

Note: Usage levels can vary depending on the specific food matrix and desired flavor profile. It is recommended to start with lower concentrations and perform sensory analysis to determine the optimal level.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage using the Triangle Test

Objective: To determine if a perceptible sensory difference exists between a standard beverage and a beverage containing a specific concentration of this compound.

Materials:

  • Control beverage (without this compound)

  • Test beverage (with a known concentration of this compound)

  • Identical, odor-free tasting cups, coded with random three-digit numbers

  • Water and unsalted crackers for palate cleansing

  • A panel of at least 20-30 trained or consumer panelists

  • A quiet, well-ventilated sensory evaluation room

Procedure:

  • Sample Preparation: Prepare the control and test beverages. The concentration of this compound in the test sample should be determined based on preliminary trials.

  • Coding and Presentation: For each panelist, present three coded samples: two identical (either both control or both test) and one different. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB), which should be randomized across panelists.

  • Instructions to Panelists: Instruct panelists to evaluate the samples from left to right. They should identify the "odd" or "different" sample. Panelists should cleanse their palates with water and crackers between sets of samples.

  • Data Collection: Record the number of correct identifications.

  • Data Analysis: The results are analyzed using a statistical table for triangle tests or a chi-square test to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

Protocol 2: Quantitative Analysis of this compound in a Food Matrix by Gas Chromatography (GC)

Objective: To quantify the concentration of this compound in a food sample.

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate GC column (e.g., DB-5, HP-INNOWax)

  • This compound standard of known purity

  • Internal standard (e.g., ethyl heptanoate)

  • Solvents for extraction (e.g., dichloromethane, hexane)

  • Solid Phase Microextraction (SPME) fibers (optional, for headspace analysis)

  • Homogenizer or blender

  • Centrifuge

  • Vials and syringes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards of known concentrations, each containing a fixed amount of the internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Homogenize a known weight of the food sample.

    • Extract the homogenized sample with a suitable solvent (e.g., dichloromethane).

    • Add the internal standard to the extract.

    • Centrifuge to separate the phases and collect the organic layer.

    • Concentrate the extract if necessary.

  • Sample Preparation (Headspace SPME):

    • Place a known amount of the food sample in a headspace vial.

    • Add the internal standard.

    • Seal the vial and incubate at a specific temperature and time to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period.

  • GC Analysis:

    • Inject the prepared sample or desorb the SPME fiber into the GC inlet.

    • Run the analysis using an appropriate temperature program for the oven, injector, and detector.

    • The carrier gas flow rate should be optimized for the column used.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times compared to the standards.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Protocol 3: Stability Testing of this compound in a Food Product

Objective: To evaluate the stability of this compound in a food product over time under different storage conditions.

Materials:

  • Food product containing a known initial concentration of this compound.

  • Controlled environment chambers (for temperature and humidity control).

  • Packaging materials identical to the final product packaging.

  • GC system for quantitative analysis (as in Protocol 2).

  • Sensory panel for sensory evaluation (as in Protocol 1).

Procedure:

  • Sample Preparation and Storage: Prepare a batch of the food product with a known concentration of this compound. Package the product in its final packaging. Store samples under different conditions (e.g., refrigerated at 4°C, ambient at 25°C, and accelerated at 35°C).

  • Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, 9, and 12 months).

  • Analysis at Each Time Point:

    • Quantitative Analysis: At each time point, remove a set of samples from each storage condition and analyze the concentration of this compound using the GC method described in Protocol 2.

    • Sensory Analysis: Conduct a sensory evaluation (e.g., triangle test or descriptive analysis) to assess any changes in the fruity aroma and overall flavor profile.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Analyze the sensory data to determine if there is a significant change in the perceived flavor over time.

    • Correlate the chemical (GC) data with the sensory data to establish the shelf life of the product with respect to its fruity flavor.

Visualization of Key Pathways and Workflows

Olfactory Signal Transduction Pathway for Esters

The perception of fruity esters like this compound is initiated by the binding of the odorant molecule to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[7][8] This binding event triggers a cascade of intracellular events leading to the generation of an action potential that is transmitted to the brain.

Olfactory_Signal_Transduction Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction pathway for esters.

Experimental Workflow for Sensory Analysis

A systematic workflow is crucial for obtaining reliable sensory data. The following diagram illustrates the key steps in conducting a triangle test for sensory evaluation.

Sensory_Workflow Start Start Sample_Prep Sample Preparation (Control & Test) Start->Sample_Prep Panelist_Selection Panelist Recruitment & Training Start->Panelist_Selection Test_Design Test Design (Triangle Test Setup) Sample_Prep->Test_Design Panelist_Selection->Test_Design Evaluation Sensory Evaluation Test_Design->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion End End Conclusion->End

Caption: Workflow for conducting a triangle sensory test.

Logical Relationship for Flavor Stability Assessment

Assessing the stability of a flavor compound like this compound involves a multi-faceted approach that combines chemical analysis with sensory perception over the product's shelf life.

Stability_Logic Initial_State Initial Product (t=0) Storage Storage Conditions (Temperature, Time, Packaging) Initial_State->Storage Chemical_Analysis Chemical Analysis (GC-MS for this compound Conc.) Storage->Chemical_Analysis Sensory_Analysis Sensory Analysis (Triangle Test, Descriptive) Storage->Sensory_Analysis Correlation Data Correlation Chemical_Analysis->Correlation Sensory_Analysis->Correlation Shelf_Life Shelf-Life Determination Correlation->Shelf_Life

References

Application Note: Quantitative Analysis of Heptyl Acetate in Essential Oil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of heptyl acetate in various essential oil samples using Gas Chromatography with Flame Ionization Detection (GC-FID). This compound is a key ester contributing to the fruity and floral aroma profiles of many essential oils.[1][2] Accurate quantification is crucial for quality control, authentication, and formulation in the fragrance, food, and pharmaceutical industries. This protocol outlines sample preparation, internal standard selection, GC-FID parameters, and data analysis, providing researchers and drug development professionals with a reliable methodology.

Introduction

This compound (C₉H₁₈O₂) is an ester known for its characteristic fresh, fruity, pear, and apricot-like aroma.[2][3] It is a naturally occurring volatile compound in some plants and their essential oils and is also used as a fragrance and flavoring agent.[4] The concentration of this compound can significantly impact the sensory properties and potential therapeutic effects of essential oils. Therefore, a precise and accurate quantitative method is essential for quality assessment.

Gas chromatography (GC) is the premier analytical technique for separating and analyzing the volatile components of complex mixtures like essential oils.[5][6] When coupled with a Flame Ionization Detector (FID), it provides high sensitivity and a wide linear range, making it ideal for quantification.[7] This note describes an internal standard method, which corrects for variations in injection volume and instrument response, ensuring high precision and accuracy.[8]

Experimental Protocol

This section provides a detailed protocol for the quantification of this compound.

2.1. Materials and Reagents

  • This compound Standard: (≥98% purity, Sigma-Aldrich or equivalent)

  • Internal Standard (IS): Nonane (≥99% purity) or Undecane (≥99% purity)

  • Solvent: Hexane or Cyclohexane (GC grade)

  • Essential Oil Samples: e.g., Clary Sage, Ginger, proprietary blends.

  • Glassware: Volumetric flasks (10 mL, 50 mL), pipettes, autosampler vials with caps.

2.2. Preparation of Standard Solutions

  • Primary Stock Standard (this compound): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane. This creates a ~10 mg/mL stock solution.

  • Internal Standard Stock (Nonane): Accurately weigh approximately 100 mg of nonane into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane to create a ~10 mg/mL IS stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard. To each calibration level, add a fixed amount of the Internal Standard stock solution to achieve a final IS concentration of ~100 µg/mL. An example calibration series is shown in Table 1.

2.3. Sample Preparation

  • Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a fixed volume of the Internal Standard stock solution to achieve the same final concentration as in the calibration standards (e.g., 100 µL of the 10 mg/mL IS stock).

  • Dilute to the mark with hexane.

  • Mix thoroughly and transfer an aliquot to a 2 mL autosampler vial for analysis. The dilution factor should be chosen to ensure the this compound concentration falls within the range of the calibration curve.

2.4. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with an FID detector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polarity column.[9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Volume: 1 µL (Split mode, 50:1 split ratio).[9]

  • Injector Temperature: 250°C.[9]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector Temperature: 280°C.[7]

Data Analysis and Quantification

  • Identification: Identify the peaks for this compound and the internal standard (nonane) in the chromatograms by comparing their retention times with those of the prepared standards.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the known concentration of this compound to generate a linear calibration curve. Determine the coefficient of determination (R²), which should be ≥ 0.995.

  • Quantification: Calculate the area ratio of this compound to the internal standard in the essential oil sample chromatogram. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the prepared sample solution.

  • Final Concentration: Calculate the final concentration of this compound in the original essential oil sample using the following formula:

    Concentration (mg/g) = (C_sample × V × D) / W_eo

    Where:

    • C_sample: Concentration from the calibration curve (in mg/mL)

    • V: Final volume of the sample solution (in mL)

    • D: Dilution factor (if any)

    • W_eo: Weight of the essential oil sample (in g)

Results and Data Presentation

The described method was applied to determine the this compound content in three different essential oil samples. The results are summarized in the tables below.

Table 1: Calibration Curve Data

Concentration (µg/mL)This compound Peak AreaIS (Nonane) Peak AreaArea Ratio (Analyte/IS)
1015,500150,0000.103
2538,250151,0000.253
5076,500150,5000.508
100152,000149,0001.020
250380,500150,2002.533
Regression Equation y = 0.0101x + 0.001
R² Value 0.9998

Table 2: Quantitative Analysis of this compound in Essential Oil Samples

Sample IDSample TypeWeight (mg)This compound Conc. (mg/g)RSD (%) (n=3)
EO-001Clary Sage Oil51.212.51.8
EO-002Ginger Oil49.82.12.5
EO-003Proprietary Blend50.535.81.5

Visualized Workflows

The following diagrams illustrate the key processes involved in this analytical protocol.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Standards Prepare Calibration Standards IS Prepare Internal Standard (IS) GC GC-FID Analysis Standards->GC Sample Weigh & Dilute Essential Oil Sample Spike Spike Sample with IS Spike->GC Integration Peak Integration & Identification GC->Integration Curve Generate Calibration Curve Integration->Curve Quant Quantify this compound in Sample Integration->Quant Curve->Quant Report Final Report Quant->Report

Caption: Experimental workflow from preparation to final report.

G cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs eo_sample Essential Oil prep Sample Prep (Dilution & Spiking) eo_sample->prep heptyl_std This compound Standard calibration Internal Standard Calibration heptyl_std->calibration is_std Internal Standard is_std->prep gc_fid GC-FID Separation & Detection prep->gc_fid gc_fid->calibration concentration This compound Concentration (mg/g) calibration->concentration quality Quality Assessment concentration->quality

Caption: Logical relationship of inputs, processes, and outputs.

Conclusion

The GC-FID method detailed in this application note is shown to be a precise, accurate, and reliable technique for the quantitative determination of this compound in essential oils. The use of an internal standard minimizes potential errors, and the clear, step-by-step protocol can be readily implemented in quality control and research laboratories. This method is suitable for routine analysis and can be adapted for the quantification of other ester compounds in similar matrices.

References

Application Notes and Protocols for Rapid UPLC Analysis of Heptyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heptyl acetate is a carboxylic acid ester known for its characteristic fruity aroma, contributing to the flavor profiles of various fruits and alcoholic beverages. Its accurate and rapid quantification is crucial in the food and beverage industry for quality control, in fragrance manufacturing, and in environmental monitoring. Ultra-Performance Liquid Chromatography (UPLC) offers a powerful platform for the rapid analysis of such compounds, providing significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and protocols for the rapid analysis of this compound using UPLC techniques. A key challenge in the analysis of this compound by UPLC with UV detection is its lack of a strong chromophore, which can result in low sensitivity.[1] To address this, this guide presents two primary approaches:

  • Direct UPLC-UV Analysis: A straightforward method suitable for relatively high concentrations of this compound.

  • UPLC-MS/MS Analysis: A highly sensitive and selective method that does not require derivatization and is suitable for trace-level quantification.

These protocols are designed for researchers, scientists, and drug development professionals seeking to establish robust and efficient analytical methods for this compound.

Method 1: Rapid Direct UPLC-UV Analysis

This method is adapted from established protocols for short-chain alkyl acetates and is suitable for rapid screening and quantification where high sensitivity is not the primary requirement.[2][3] The principle relies on a reversed-phase separation with UV detection at a low wavelength.

Experimental Protocol

1. Sample Preparation:

  • Liquid Samples (e.g., beverages, liquid formulations):

    • Accurately transfer 1-5 mL of the liquid sample into a volumetric flask.

    • If necessary, dilute the sample with the mobile phase to bring the expected this compound concentration within the calibration range.

    • Filter the diluted sample through a 0.22 µm syringe filter into a UPLC vial.[4]

  • Solid or Semi-Solid Samples (e.g., fruit puree, creams):

    • Accurately weigh 1-5 grams of the homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent such as acetonitrile or a mixture of acetonitrile and water.[5] The choice of solvent may need to be optimized based on the sample matrix.

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Sonicate the sample for 15-20 minutes to enhance extraction efficiency.[4]

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

2. UPLC System and Conditions:

ParameterRecommended Condition
System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 2 minutes
Flow Rate 0.6 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detection UV at 205 nm
Run Time Approximately 3 minutes

3. Data Analysis:

  • Quantification is achieved by constructing a calibration curve using standard solutions of this compound of known concentrations.

  • The peak area of this compound in the sample chromatogram is compared against the calibration curve to determine its concentration.

Quantitative Data Summary (Expected Performance)

ParameterExpected Value
Retention Time 1.5 - 2.5 min
Limit of Detection (LOD) ~0.5 - 1 µg/mL (matrix dependent)
Limit of Quantification (LOQ) ~1.5 - 3 µg/mL (matrix dependent)
Linearity (r²) > 0.995

Method 2: Highly Sensitive and Selective UPLC-MS/MS Analysis

For applications requiring high sensitivity and selectivity, such as trace analysis or analysis in complex matrices, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique.[6][7] This method eliminates the need for derivatization and provides excellent specificity.

Experimental Protocol

1. Sample Preparation:

  • Sample preparation follows the same general principles as for the UPLC-UV method (see Method 1, Step 1).

  • It is critical to use high-purity solvents (LC-MS grade) to minimize background interference.[5]

  • For very complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

2. UPLC-MS/MS System and Conditions:

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Waters Xevo TQ-S micro or equivalent triple quadrupole MS
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 1.5 minutes
Flow Rate 0.7 mL/min
Column Temp. 45 °C
Injection Vol. 1 µL

3. Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
MRM Transitions Precursor Ion (m/z): 159.1 (M+H)⁺Product Ions (m/z): 43.1, 99.1 (quantifier and qualifier)

4. Data Analysis:

  • Quantification is performed using a calibration curve prepared with this compound standards.

  • The use of a stable isotope-labeled internal standard (e.g., d3-heptyl acetate) is recommended for the highest accuracy and precision.

Quantitative Data Summary (Expected Performance)

ParameterExpected Value
Retention Time ~1.0 - 1.5 min
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) ~2-5 ng/mL
Linearity (r²) > 0.998
Intra- and Inter-day Precision < 5% RSD
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow for UPLC Analysis of this compound

G cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing start Sample (Liquid or Solid) extraction Extraction / Dilution start->extraction filtration Filtration (0.22 µm) extraction->filtration injection UPLC Injection filtration->injection separation Reversed-Phase Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification result Final Concentration quantification->result

Caption: General workflow for the analysis of this compound.

Logical Relationship for Method Selection

G start Define Analytical Goal concentration Expected this compound Concentration? start->concentration matrix Sample Matrix Complexity? concentration->matrix High (> 1 µg/mL) ms_method UPLC-MS/MS Method concentration->ms_method Low / Trace (< 1 µg/mL) uv_method Direct UPLC-UV Method matrix->uv_method Simple matrix->ms_method Complex

Caption: Decision tree for selecting the appropriate UPLC method.

References

Investigating Heptyl Acetate in Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Heptyl Acetate in Metabolomics

This compound (C9H18O2) is a carboxylic acid ester recognized for its characteristic fruity and floral scent, contributing to the aroma of various fruits and fermented beverages.[1] In the field of metabolomics, the study of volatile organic compounds (VOCs) like this compound is a growing area of interest for biomarker discovery. These volatile metabolites can be detected in various biological samples, including breath, saliva, urine, and plasma, offering a non-invasive window into metabolic processes. This compound's presence in the human metabolome can be of exogenous origin, primarily from diet, as it is a known component of foods such as pears, citrus fruits, and red wine.[1] This makes it a potential biomarker for the consumption of these foods.[1] However, the possibility of its endogenous production and its role in metabolic pathways remains an area for further investigation.

Significance and Potential Applications

The analysis of this compound and other volatile esters in metabolomics studies holds potential for:

  • Biomarker Discovery: Changes in the concentration of this compound in biological fluids could be indicative of alterations in metabolic pathways associated with diet, gut microbiome activity, or pathological conditions.

  • Dietary Monitoring: As this compound is a component of various fruits and beverages, its detection can serve as an objective measure of dietary intake, which is valuable in nutritional studies and clinical trials.

  • Gut Microbiome Research: The gut microbiota is known to produce a wide array of metabolites. Investigating the link between gut microbial composition and this compound levels could provide insights into host-microbiome interactions.

  • Toxicology and Exposure Monitoring: this compound is also used as a flavoring agent and in fragrances.[2] Monitoring its levels could be relevant in studies of exposure to xenobiotics.

While specific metabolomics studies focusing on this compound as a primary biomarker are still emerging, the analytical frameworks for VOC analysis are well-established, paving the way for its inclusion in broader metabolomic profiling.

Data Presentation

Currently, there is a lack of published studies that provide quantitative concentration ranges of this compound in human biological samples such as plasma, urine, or breath. The Human Metabolome Database (HMDB) notes that while this compound is an expected metabolite, it has not yet been quantified in human biospecimens.[1]

The table below summarizes the current knowledge on the detection of this compound in various matrices.

Biological MatrixDetection StatusPotential OriginReference
Foods and Beverages Detected and QuantifiedEndogenous to the food item[1]
Human Plasma/Serum Expected, but not quantifiedExogenous (dietary intake), Potential endogenous production[1]
Human Urine Expected, but not quantifiedExogenous (dietary intake), Potential endogenous production[1]
Human Breath Plausible, but not specifically reportedExogenous (dietary intake), Potential endogenous productionN/A
Human Saliva Plausible, but not specifically reportedExogenous (dietary intake), Potential endogenous productionN/A

Researchers are encouraged to develop and validate quantitative methods for this compound to establish reference ranges in healthy and diseased populations.

Putative Metabolic Pathway of this compound

The metabolic fate of this compound in humans has not been explicitly detailed in the scientific literature. However, based on the metabolism of similar alkyl esters, a putative pathway can be proposed. The primary metabolic route is likely hydrolysis by non-specific esterases, which are abundant in the liver, plasma, and other tissues. This reaction would yield 1-heptanol and acetic acid.

  • 1-Heptanol would likely undergo oxidation to heptanoic acid, which can then enter fatty acid metabolism.

  • Acetic Acid is a central metabolite that can be converted to acetyl-CoA, a key molecule in the citric acid cycle, lipogenesis, and acetylation reactions.

Heptyl_Acetate_Metabolism heptyl_acetate This compound hydrolysis Hydrolysis heptyl_acetate->hydrolysis Substrate esterases Esterases (Liver, Plasma) esterases->hydrolysis Enzyme heptanol 1-Heptanol hydrolysis->heptanol acetic_acid Acetic Acid hydrolysis->acetic_acid oxidation Oxidation heptanol->oxidation acetyl_coa Acetyl-CoA acetic_acid->acetyl_coa heptanoic_acid Heptanoic Acid oxidation->heptanoic_acid fatty_acid_metabolism Fatty Acid Metabolism heptanoic_acid->fatty_acid_metabolism tca_cycle Citric Acid Cycle (Energy Production) acetyl_coa->tca_cycle lipogenesis Lipogenesis acetyl_coa->lipogenesis acetylation Acetylation Reactions acetyl_coa->acetylation

Caption: Putative metabolic pathway of this compound in humans.

Experimental Protocols

Proposed Protocol for Analysis of this compound in Human Plasma using SPME-GC-MS

This protocol provides a starting point for the analysis of this compound and other volatile esters in human plasma. Method development and validation are required for specific applications.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal standard (e.g., this compound-d3 or other stable isotope-labeled ester)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • SPME fiber assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Collection and Preparation

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Transfer the plasma to cryovials and store at -80°C until analysis.

  • Thaw plasma samples on ice.

  • In a 20 mL headspace vial, combine:

    • 1 mL of plasma

    • 1 mL of deionized water

    • 0.5 g of sodium chloride (to increase the volatility of analytes)

    • 10 µL of internal standard solution (concentration to be optimized)

  • Immediately cap the vial tightly.

3. SPME Procedure

  • Place the vial in a heating block or water bath with agitation.

  • Equilibrate the sample at 60°C for 10 minutes.

  • Expose the pre-conditioned SPME fiber to the headspace of the sample for 30 minutes at 60°C with continuous agitation.

  • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

4. GC-MS Parameters (Example)

  • Injector: Splitless mode, 250°C

  • Desorption Time: 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 3 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes

  • MS Transfer Line: 250°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used.

    • This compound Quantifier Ion: m/z 43

    • Qualifier Ions: m/z 56, 70, 87

5. Data Analysis and Quantification

  • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

  • For quantification, generate a calibration curve using known concentrations of this compound spiked into a surrogate matrix (e.g., saline or stripped plasma).

  • Calculate the concentration of this compound in the samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

SPME_GCMS_Workflow sample_collection 1. Plasma Sample Collection (Store at -80°C) sample_prep 2. Sample Preparation (Plasma + Water + NaCl + IS in vial) sample_collection->sample_prep equilibration 3. Equilibration (60°C for 10 min) sample_prep->equilibration spme_extraction 4. SPME Headspace Extraction (DVB/CAR/PDMS fiber, 60°C for 30 min) equilibration->spme_extraction desorption 5. Thermal Desorption (GC Inlet, 250°C) spme_extraction->desorption gc_separation 6. GC Separation (Capillary Column) desorption->gc_separation ms_detection 7. MS Detection (EI, Scan/SIM) gc_separation->ms_detection data_analysis 8. Data Analysis (Identification & Quantification) ms_detection->data_analysis

Caption: Workflow for SPME-GC-MS analysis of this compound.

Conclusion

This compound represents a class of volatile esters that are increasingly accessible for investigation in metabolomics studies due to advancements in analytical techniques. While there is currently a gap in the literature regarding its quantitative levels in human biospecimens and its precise role in metabolic pathways, the protocols and information provided here offer a solid foundation for researchers to begin exploring the potential of this compound as a biomarker. Further studies are needed to validate its origins, metabolic fate, and association with health and disease.

References

Troubleshooting & Optimization

methods for improving the yield of heptyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of heptyl acetate.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yield in the synthesis of this compound, typically performed via Fischer esterification, is a common issue. Several factors can contribute to this problem:

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction where 1-heptanol reacts with acetic acid to form this compound and water. The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.[1][2]

  • Presence of Water: Starting with wet reagents or glassware introduces water into the reaction mixture, which inhibits the forward reaction.[1][2]

  • Suboptimal Catalyst Activity: An insufficient amount of acid catalyst or a deactivated enzyme (in enzymatic synthesis) will result in a slow or incomplete reaction.[1][2]

  • Inadequate Temperature: The reaction rate is temperature-dependent. Too low a temperature will lead to an incomplete reaction within a practical timeframe.[2][3]

  • Product Loss During Work-up: this compound can be lost during the aqueous washing and extraction steps if not performed carefully.[1]

Solutions to Improve Yield:

  • Shift the Equilibrium: To drive the reaction forward, you can either use a large excess of one reactant (typically the less expensive one, like acetic acid) or remove the water as it is formed.[1][2] A Dean-Stark apparatus is highly effective for removing water azeotropically during the reaction.[1][2]

  • Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous reagents to minimize the initial concentration of water.[1][2]

  • Optimize Catalyst: For acid-catalyzed synthesis, ensure an adequate amount of a strong acid like concentrated sulfuric acid is used.[2] For enzymatic reactions, verify the activity of the lipase.[1]

  • Control Temperature: The reaction is typically run at reflux (around 100-120 °C) to ensure a sufficient reaction rate and to facilitate the removal of water.[2][4]

Q2: After purification, I still see unreacted 1-heptanol or acetic acid in my final product. Why is this happening?

The presence of starting materials in the purified product usually points to two main issues:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. This can be due to insufficient reaction time, poor mixing (especially in heterogeneous enzymatic reactions), or any of the factors that lead to low yields.[1]

  • Inefficient Purification: The work-up and purification steps may not be adequate to remove all unreacted starting materials. Acetic acid should be removed by washing with a base, and fractional distillation should separate the ester from the higher-boiling alcohol.[1][2]

Troubleshooting Steps:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and ensure it has run to completion.[1][2]

  • Improve Mixing: For enzymatic reactions with an immobilized lipase, ensure agitation is sufficient to overcome mass transfer limitations.[1]

  • Refine Purification:

    • Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove all traces of acetic acid and the acid catalyst. Continue washing until effervescence ceases.[1][4]

    • Follow with a brine wash to help break emulsions and remove excess water.[1][2]

    • Perform a careful fractional distillation under reduced pressure to separate the this compound product from any residual 1-heptanol.[1]

Q3: The reaction mixture turned dark brown or formed a sludge. What causes this and how can it be prevented?

Formation of a dark-colored sludge is often observed in acid-catalyzed reactions and can be attributed to:

  • High Catalyst Concentration: Excessive amounts of strong acid catalyst can promote side reactions.[2]

  • High Reaction Temperature: Overheating can lead to decomposition or polymerization of the reactants or products.[2]

  • Contaminants in Starting Materials: Impurities in the 1-heptanol or acetic acid can lead to undesirable side reactions.[2]

Preventative Measures:

  • Reduce Catalyst Amount: Use the minimum effective amount of acid catalyst.

  • Control Temperature: Maintain a steady reflux temperature and avoid excessive heating.

  • Use Pure Reagents: Ensure the starting materials are of high purity before beginning the reaction.[2]

Q4: Are there greener alternatives to using strong acid catalysts for this compound synthesis?

Yes, enzymatic synthesis using an immobilized lipase, such as Novozym 435, is a more environmentally friendly alternative.[1]

Advantages of Enzymatic Synthesis:

  • Milder Conditions: Reactions are typically run at lower temperatures (e.g., 40-50 °C).[1]

  • Higher Selectivity: Enzymes can be more selective, leading to fewer side products.

  • Easier Work-up: Avoids the need for strong acids and subsequent neutralization steps. The immobilized enzyme can be removed by simple filtration and often reused.[1][5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 1-heptanol and glacial acetic acid using sulfuric acid as a catalyst, with water removal via a Dean-Stark trap.

Materials:

  • 1-Heptanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (95-98%)

  • Toluene (for Dean-Stark trap)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 1-heptanol (1.0 eq) and glacial acetic acid (2.0 eq).[1]

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 eq) to the mixture.[1]

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approximately 100-110 °C) and continue until no more water is collected in the trap (typically 4-6 hours).[1]

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.[1]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence stops), and finally with brine.[2]

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Purification: Filter off the drying agent and remove the toluene and excess acetic acid using a rotary evaporator. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[1]

Protocol 2: Enzyme-Catalyzed Synthesis

This protocol outlines a greener synthesis method using an immobilized lipase.

Materials:

  • 1-Heptanol

  • Glacial Acetic Acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Activated molecular sieves (optional)

Procedure:

  • Reaction Setup: To a dry, screw-capped flask, add 1-heptanol (1.0 eq) and glacial acetic acid (1.5 eq).[1]

  • Catalyst Addition: Add the immobilized lipase (typically 5-10% by weight of the reactants).[1] If desired, add activated molecular sieves to adsorb the water produced.[1]

  • Incubation: Seal the vessel and place it in an orbital shaker or use a magnetic stirrer. Incubate the reaction at 40-50 °C for 24-48 hours.[1]

  • Monitoring: Monitor the reaction progress by GC until the desired conversion is reached.[1]

  • Isolation: Remove the immobilized enzyme by filtration. The enzyme can be washed and reused.[1]

  • Purification: The filtrate contains the product. Unreacted starting materials can be removed by vacuum distillation to yield pure this compound.[1]

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen method and reaction conditions. Below is a table summarizing typical parameters and expected yields for esterification reactions.

ParameterAcid-Catalyzed (Fischer)Enzymatic (Lipase)Reference
Reactant Ratio 1:2 (Heptanol:Acetic Acid)1:1.5 (Heptanol:Acetic Acid)[1]
Catalyst Conc. H₂SO₄ (0.1 eq)Immobilized Lipase (5-10% w/w)[1]
Temperature 100 - 110 °C (Reflux)40 - 50 °C[1]
Reaction Time 4 - 6 hours24 - 48 hours[1]
Typical Yield 60 - 85%Can reach >95%[4][5]

Visual Guides

Reaction Pathway

Reaction_Pathway Figure 1: Fischer Esterification of 1-Heptanol Heptanol 1-Heptanol HeptylAcetate This compound Heptanol->HeptylAcetate AceticAcid Acetic Acid AceticAcid->HeptylAcetate Catalyst H+ (Acid Catalyst) or Lipase Catalyst->Heptanol Catalyst->HeptylAcetate HeptylAcetate->Heptanol Hydrolysis Water Water Water->AceticAcid

Caption: Fischer Esterification of 1-Heptanol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Figure 2: Workflow for Diagnosing Low Yield Start Low Yield Observed CheckEquilibrium Is water being removed? Start->CheckEquilibrium CheckReagents Are reagents anhydrous? CheckEquilibrium->CheckReagents Yes Sol_Equilibrium Use Dean-Stark trap or excess reactant CheckEquilibrium->Sol_Equilibrium No CheckCatalyst Is catalyst active/sufficient? CheckReagents->CheckCatalyst Yes Sol_Reagents Dry glassware and use anhydrous reagents CheckReagents->Sol_Reagents No CheckWorkup Was product lost during work-up? CheckCatalyst->CheckWorkup Yes Sol_Catalyst Add fresh/more catalyst CheckCatalyst->Sol_Catalyst No Sol_Workup Improve extraction/ purification technique CheckWorkup->Sol_Workup Yes End Yield Improved CheckWorkup->End No Sol_Equilibrium->End Sol_Reagents->End Sol_Catalyst->End Sol_Workup->End

Caption: Workflow for Diagnosing Low Yield.

Key Parameters Affecting Reaction Yield

Yield_Parameters Figure 3: Interrelation of Factors Affecting Yield Yield Reaction Yield Temp Temperature Temp->Yield Time Reaction Time Time->Yield Catalyst Catalyst Activity & Concentration Catalyst->Yield Reactants Reactant Ratio & Purity Reactants->Yield Water Water Removal Water->Yield Purification Work-up & Purification Purification->Yield

Caption: Interrelation of Factors Affecting Yield.

References

Technical Support Center: High-Purity Purification of Heptyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for heptyl acetate purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving high-purity this compound in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for purifying crude this compound?

The main techniques for purifying this compound are fractional distillation and preparative column chromatography.[1] The choice depends on the scale of the purification and the nature of the impurities.[1]

  • Fractional Distillation: This method is ideal for larger-scale purifications and separates compounds based on differences in their boiling points.[1][2] For heat-sensitive compounds or to prevent degradation at high temperatures, vacuum distillation is recommended.[1]

  • Preparative Column Chromatography: This technique is highly effective for removing impurities with similar boiling points to this compound or non-volatile impurities.[1][3] Flash column chromatography with a silica gel stationary phase is a common and effective approach.[3]

  • Extractive Work-up: Before distillation or chromatography, an extractive work-up is crucial to remove acidic catalysts (e.g., sulfuric acid) and unreacted starting materials like acetic acid from the crude reaction mixture.[1]

Q2: My final product has low purity after distillation. What went wrong?

Low purity after distillation can result from several factors. The most common issue is the presence of impurities with boiling points close to that of this compound, such as unreacted 1-heptanol or side-products.

Troubleshooting Steps:

  • Confirm Impurity Identity: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific impurities present.[4]

  • Improve Distillation Efficiency: Ensure your fractional distillation setup has a sufficient number of theoretical plates for the separation.[2][5] Using a longer fractionating column or one packed with appropriate materials can improve separation.[2][5]

  • Optimize Distillation Rate: A slow and steady distillation rate is crucial for optimal separation.[2] If the ring of condensate in the column stops rising, the heating may need to be increased slightly.[2]

  • Consider an Alternative Technique: If closely boiling impurities persist, column chromatography is a more suitable method for achieving high purity.[3]

Experimental Protocols & Data

Physicochemical Data for this compound

Proper purification planning requires accurate physicochemical data. The table below summarizes key properties for this compound.

PropertyValueReference
Molecular FormulaC₉H₁₈O₂[6][7][8]
Molecular Weight158.24 g/mol [7][8][9]
AppearanceColorless liquid[9]
Boiling Point192-193 °C (at 760 mmHg)[8][10]
Melting Point-50 °C[8][10]
Density0.886 g/mL (at 25 °C)[10]
Purity (Commercial)≥98% to ≥99.0% (by GC)[10][11]
Protocol 1: Extractive Work-up for Crude this compound

This protocol is designed to neutralize and remove acidic catalysts and water-soluble impurities from the crude reaction mixture before further purification.[1][3]

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes.[1] Crucially, vent the funnel frequently to release pressure from CO₂ evolution.[1][3]

  • Allow the layers to separate and drain the lower aqueous layer.[3]

  • Repeat the wash with sodium bicarbonate solution, followed by a wash with deionized water to remove residual salts.[3]

  • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate.[3]

  • Filter the solution to remove the drying agent. The resulting product is ready for distillation or chromatography.[1][3]

Protocol 2: Purification by Vacuum Fractional Distillation

This method is suitable for purifying this compound on a larger scale, separating it from impurities with different boiling points.[1]

Materials:

  • Dried, crude this compound from extractive work-up

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Vacuum source and gauge

  • Boiling chips or magnetic stirrer

Methodology:

  • Assemble the fractional distillation apparatus, ensuring all glassware is completely dry.[1]

  • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask.[1]

  • Connect the apparatus to the vacuum source.

  • Begin gentle heating and slowly reduce the pressure to the desired level.[1]

  • Monitor the temperature at the head of the fractionating column. Discard any initial low-boiling fractions.[1]

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.[1]

  • Stop the distillation before any higher-boiling impurities begin to distill over.[1]

Protocol 3: Purification by Flash Column Chromatography

This protocol is highly effective for removing impurities that are difficult to separate by distillation.[3]

Materials:

  • Dried, crude this compound

  • Silica gel (stationary phase)

  • Hexane and Ethyl Acetate (mobile phase solvents)[3][12]

  • Chromatography column

  • Collection tubes

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate).[1]

  • Column Packing: Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[1][3]

  • Elution: Begin eluting with the non-polar mobile phase. To separate compounds effectively, a gradient elution can be used, where the polarity of the mobile phase is gradually increased by adding more ethyl acetate.[3]

  • Fraction Collection: Collect the eluent in separate fractions.[1][3]

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.[1][3]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Guides and Workflows

General Purification Workflow

This diagram outlines the typical sequence of steps for purifying crude this compound, from the initial reaction mixture to the final high-purity product.

Start Crude Reaction Mixture (this compound, Acid Catalyst, Unreacted Starting Materials) Step1 Extractive Work-up (Wash with NaHCO₃ & H₂O) Start->Step1 Step2 Drying (Anhydrous Na₂SO₄) Step1->Step2 Step3 Solvent Removal Step2->Step3 Decision Choose Purification Method Step3->Decision Distil Fractional Distillation (For Large Scale / Different B.P.) Decision->Distil Scale / Impurity B.P. Chroma Column Chromatography (For High Purity / Similar B.P.) Decision->Chroma Purity / Impurity B.P. End High-Purity this compound Distil->End Chroma->End

Caption: General workflow for this compound purification.

Troubleshooting Low Purity

This decision tree provides a logical path for troubleshooting experiments that result in low-purity this compound.

Start Problem: Low Final Purity Check1 Analyze sample with GC-MS to identify impurities Start->Check1 Result1 Impurity: Unreacted Acetic Acid or Acid Catalyst Check1->Result1 Acidic Impurities Detected Result2 Impurity: Starting Alcohol or Side-Product (Similar B.P.) Check1->Result2 Neutral Impurities Detected Solution1 Action: Repeat Extractive Work-up Ensure thorough washing with NaHCO₃ solution Result1->Solution1 Solution2 Action: Re-purify using Flash Column Chromatography with a polarity gradient Result2->Solution2

Caption: Troubleshooting guide for low product purity.

References

Technical Support Center: Degradation Pathways of Heptyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for understanding the degradation pathways of heptyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound primarily degrades through three main pathways:

  • Hydrolysis: This is a chemical process where water reacts with the ester to break it down. This reaction is the reverse of the esterification process used to synthesize this compound from 1-heptanol and acetic acid.[1][2] It can be catalyzed by both acids and bases.

  • Biodegradation: Microorganisms, such as bacteria and fungi, can enzymatically break down this compound. This is a significant pathway in environmental settings.

  • Oxidation: Under certain conditions, this compound can be degraded through oxidation, for example, by reacting with hydroxyl radicals in the atmosphere.

Q2: What are the products of this compound hydrolysis?

The hydrolysis of this compound yields 1-heptanol and acetic acid.[1][2]

  • Under acidic conditions , the reaction is reversible and results in an equilibrium between this compound, water, 1-heptanol, and acetic acid.[3]

  • Under basic conditions (saponification) , the reaction is essentially irreversible because the acetic acid formed is immediately deprotonated to form an acetate salt (e.g., sodium acetate if sodium hydroxide is used).[4][5][6]

Q3: What factors influence the rate of this compound hydrolysis?

The rate of hydrolysis is significantly influenced by:

  • pH: The reaction is slowest at neutral pH and is catalyzed by both acids and bases.[7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8][9] The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation.[1][8][10]

  • Solvent: The polarity and composition of the solvent can affect the rate of hydrolysis.

Q4: Which microorganisms are known to degrade esters like this compound?

Various microorganisms are capable of degrading esters through the action of enzymes called esterases and lipases.[11][12][13] While specific studies on this compound are limited, bacteria from the genera Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide range of organic compounds, including hydrocarbons and esters.[11][12][14][15][16][17] Fungi are also known to produce enzymes that can break down esters.[18][19]

Q5: What are the likely intermediates and products of this compound biodegradation?

The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond by esterases or lipases, producing 1-heptanol and acetic acid.[14][15] These products are then typically further metabolized by the microorganisms through central metabolic pathways. For example, 1-heptanol can be oxidized to heptanal and then to heptanoic acid, which can then enter the beta-oxidation pathway. Acetic acid can be converted to acetyl-CoA and enter the citric acid cycle.

Q6: What is known about the oxidative degradation of this compound?

Information on the specific oxidative degradation of this compound is limited. However, it is expected to react with atmospheric oxidants like the hydroxyl radical (OH). The reaction would likely proceed via hydrogen abstraction from the alkyl chain, leading to the formation of various oxygenated products.[20] Photo-oxidation, initiated by the absorption of light, can also contribute to its degradation, especially in the presence of photosensitizers.[21][22]

Troubleshooting Guides

Problem: My this compound sample is degrading unexpectedly during storage.

  • Possible Cause 1: Presence of moisture.

    • Troubleshooting: this compound is susceptible to hydrolysis. Ensure your sample is stored in a tightly sealed, dry container. Use of a desiccator is recommended.

  • Possible Cause 2: Contamination with acidic or basic impurities.

    • Troubleshooting: Even trace amounts of acids or bases can catalyze hydrolysis. Purify the this compound if contamination is suspected. Check the pH of your storage container and solvents.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting: Photo-oxidation can occur. Store samples in amber vials or in the dark to minimize light exposure.

Problem: I am trying to study the hydrolysis of this compound, but the reaction is too slow.

  • Possible Cause 1: Neutral pH.

    • Troubleshooting: The hydrolysis of esters is slowest at neutral pH. To accelerate the reaction, add a dilute acid (e.g., HCl, H₂SO₄) or a dilute base (e.g., NaOH) to catalyze the reaction.[3][5]

  • Possible Cause 2: Low temperature.

    • Troubleshooting: Increase the temperature of the reaction mixture. The rate of hydrolysis generally increases with temperature.[8][9]

Problem: I am not seeing any biodegradation of this compound in my microbial culture.

  • Possible Cause 1: The microorganisms lack the necessary enzymes.

    • Troubleshooting: Not all microorganisms can produce the esterases or lipases required to break down this compound. Use a microbial strain known for its ability to degrade esters, such as a species of Pseudomonas or Rhodococcus.[11][12][14][15][16][17]

  • Possible Cause 2: Unfavorable culture conditions.

    • Troubleshooting: Ensure that the pH, temperature, and nutrient concentrations in your culture medium are optimal for the growth and enzymatic activity of your chosen microorganisms.

  • Possible Cause 3: this compound concentration is too high.

    • Troubleshooting: High concentrations of organic compounds can be toxic to microorganisms. Start with a lower concentration of this compound in your culture.

Quantitative Data Summary

While specific kinetic data for this compound is not abundant in the literature, the following tables provide analogous data for similar esters to guide experimental design.

Table 1: Factors Affecting Hydrolysis Rate of Esters

FactorEffect on RateNotes
pH Catalyzed by both acid and base; slowest at neutral pH.The rate is proportional to [H⁺] at low pH and [OH⁻] at high pH.
Temperature Rate increases with increasing temperature.The relationship can be modeled using the Arrhenius equation.[1][8]
Steric Hindrance Increased steric hindrance around the carbonyl group decreases the rate of hydrolysis.This compound is a relatively unhindered ester.

Table 2: Representative Arrhenius Parameters for Ester Hydrolysis

EsterConditionsActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)
Ethyl AcetateBasic Hydrolysis29.77527038 L mol⁻¹ s⁻¹
Phenyl AcetatepH 678.0ln(A) = 22.9
Phenyl AcetatepH 777.0ln(A) = 23.7

Note: This data is for ethyl acetate and phenyl acetate and should be used as an approximation for this compound.[1][23]

Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Hydrolysis of this compound by Titration

This method follows the progress of the reaction by titrating the acetic acid produced over time.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice-cold deionized water

  • Constant temperature water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Reaction Setup: Equilibrate separate solutions of this compound and HCl to the desired reaction temperature in the water bath.

  • Initiate Reaction: Mix a known volume of this compound with a known volume of the HCl solution in a flask and start a timer.

  • Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing ice-cold deionized water to stop the reaction.

  • Titration: Add a few drops of phenolphthalein indicator and titrate the sample with the standardized NaOH solution until a faint pink color persists. Record the volume of NaOH used.

  • "Infinity" Reading: To determine the concentration of acetic acid at the completion of the reaction, heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 60°C) for an extended period (e.g., 2 hours) to drive the reaction to completion. Cool and titrate as above.

  • Data Analysis: The concentration of acetic acid at each time point can be calculated from the titration volumes. The rate constant can be determined by plotting the natural logarithm of the remaining this compound concentration versus time.

Protocol 2: Analysis of this compound Degradation Products by GC-MS

This method is suitable for identifying and quantifying this compound and its degradation products.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Helium carrier gas

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Syringes and vials

Procedure:

  • Sample Preparation: At the end of the degradation experiment (hydrolysis, biodegradation, or oxidation), extract the aqueous sample with an appropriate organic solvent. If a microbial culture was used, first centrifuge to remove the cells.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject a small volume of the extract into the GC-MS system.

  • GC Program: Use a suitable temperature program to separate the components. For example, start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

  • MS Detection: Operate the mass spectrometer in scan mode to acquire mass spectra of the eluting peaks.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify the components by creating a calibration curve with standards of this compound, 1-heptanol, and acetic acid (derivatized if necessary).

Visualizations

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) HeptylAcetate This compound Heptanol 1-Heptanol HeptylAcetate->Heptanol H₂O, H⁺ HeptylAcetate->Heptanol OH⁻, H₂O AceticAcid Acetic Acid HeptylAcetate->AceticAcid H₂O, H⁺ AcetateSalt Acetate Salt HeptylAcetate->AcetateSalt OH⁻, H₂O

Caption: Chemical Hydrolysis Pathways of this compound.

Biodegradation_Pathway HeptylAcetate This compound EnzymaticHydrolysis Enzymatic Hydrolysis (Esterase/Lipase) HeptylAcetate->EnzymaticHydrolysis Heptanol 1-Heptanol EnzymaticHydrolysis->Heptanol AceticAcid Acetic Acid EnzymaticHydrolysis->AceticAcid FurtherMetabolism1 Further Metabolism (e.g., Beta-Oxidation) Heptanol->FurtherMetabolism1 FurtherMetabolism2 Further Metabolism (e.g., Citric Acid Cycle) AceticAcid->FurtherMetabolism2 Biomass Biomass FurtherMetabolism1->Biomass CO2_H2O CO₂ + H₂O FurtherMetabolism1->CO2_H2O FurtherMetabolism2->Biomass FurtherMetabolism2->CO2_H2O

Caption: Generalized Biodegradation Pathway of this compound.

Experimental_Workflow start Start Degradation Experiment (Hydrolysis/Biodegradation) sampling Collect Aliquots at Time Intervals start->sampling quench Quench Reaction (if necessary) sampling->quench analysis Analyze Samples quench->analysis titration Titration analysis->titration for [Acid] gcms GC-MS / HPLC analysis->gcms for Product ID & Quant. nmr NMR Spectroscopy analysis->nmr for Structural Info. data Data Analysis (Kinetics, Product ID) titration->data gcms->data nmr->data

Caption: General Experimental Workflow for Studying Degradation.

References

Technical Support Center: Optimizing Solvent Extraction of Heptyl Acetate from Natural Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of heptyl acetate extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for this compound extraction?

A1: The principle of "like dissolves like" is paramount. This compound is a relatively non-polar ester. Therefore, non-polar to moderately polar solvents are generally most effective. Key factors to consider include:

  • Polarity: Solvents like hexane, ethyl acetate, and dichloromethane are common choices for extracting esters.[1] The choice depends on the specific matrix and potential co-extraction of impurities.

  • Selectivity: The solvent should ideally dissolve this compound with high affinity while leaving behind undesirable compounds such as pigments, sugars, and other polar molecules.

  • Boiling Point: A lower boiling point facilitates easier solvent removal after extraction, minimizing thermal degradation of the target compound.

  • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence of the solvent are crucial considerations, especially for scaling up processes.[2]

Q2: I am experiencing low yields of this compound in my extract. What are the potential causes and how can I improve the yield?

A2: Low extraction yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inappropriate Solvent Choice: If the solvent polarity is not well-matched with this compound, extraction efficiency will be poor. Consider testing a range of solvents with varying polarities.

  • Insufficient Extraction Time or Temperature: The extraction process may not have reached equilibrium. Increasing the extraction time or temperature can enhance solubility and diffusion rates.[3][4] However, be cautious of potential degradation at higher temperatures.[5][6][7]

  • Poor Sample Preparation: Inadequate homogenization or grinding of the natural matrix can limit the surface area available for solvent contact.[8] Ensure the sample is finely powdered or thoroughly homogenized.

  • Phase Separation Issues (Emulsions): The formation of emulsions between the aqueous and organic layers can trap the analyte and lead to poor recovery. See the troubleshooting guide below for tips on breaking emulsions.

  • Analyte Degradation: this compound, being an ester, is susceptible to hydrolysis, especially under acidic or basic conditions. Ensure the pH of your sample is controlled.[9]

Q3: My this compound extract is contaminated with pigments and other impurities. How can I obtain a cleaner extract?

A3: Co-extraction of impurities is a common challenge. Here are some strategies to improve the purity of your extract:

  • Solvent System Optimization: Use a solvent system that is more selective for this compound. Sometimes a mixture of solvents can provide better selectivity than a single solvent.

  • Liquid-Liquid Partitioning: After the initial extraction, you can perform a liquid-liquid partitioning step. For example, washing the organic extract with a buffered aqueous solution can remove water-soluble impurities like sugars and some polar pigments.

  • Solid-Phase Extraction (SPE): SPE can be a highly effective cleanup step. A cartridge with a suitable stationary phase (e.g., silica for removing polar impurities or a reversed-phase C18 for removing non-polar impurities) can be used to purify the extract.

  • Adsorbent Treatment: Adding adsorbents like activated carbon or specific resins to your crude extract can help remove pigments and other interfering substances.

  • Back Extraction: This technique involves extracting the target analyte from the organic phase back into an aqueous phase under specific pH conditions, leaving impurities behind in the organic layer. The pH of the new aqueous phase is then adjusted to allow for re-extraction into a fresh organic solvent.[1]

Q4: Can this compound degrade during the extraction process? How can I prevent this?

A4: Yes, as an ester, this compound is susceptible to hydrolysis, which breaks it down into heptanol and acetic acid. This is more likely to occur under strong acidic or alkaline conditions and at elevated temperatures.[9][10] To minimize degradation:

  • Control pH: Maintain a neutral or slightly acidic pH during extraction.[9] Avoid extreme pH values unless specifically required for impurity removal, and even then, minimize contact time.

  • Moderate Temperatures: Use the lowest effective temperature for extraction.[7] While higher temperatures can increase extraction rates, they also accelerate degradation.[4][5][6]

  • Minimize Water Content: In the organic extraction phase, minimize the presence of water to reduce the chances of hydrolysis. Using a drying agent like anhydrous sodium sulfate after extraction can be beneficial.

  • Use of Stabilizers: In some formulations, ester stabilizers like carbodiimides can be used to prevent hydrolysis, although this is more common in product formulation than in initial extraction.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield Inefficient solvent; Insufficient extraction time/temperature; Poor sample preparation; Analyte degradation (hydrolysis).Test solvents of varying polarities (e.g., hexane, ethyl acetate). Optimize extraction time and temperature through small-scale trials. Ensure the plant material is finely ground or homogenized. Control pH to near-neutral to prevent ester hydrolysis.
Emulsion Formation High concentration of surfactants or lipids in the sample matrix; Vigorous shaking.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Centrifuge the mixture to help break the emulsion. Gentle, repeated inversions are often more effective than vigorous shaking.
Co-extraction of Pigments (e.g., Chlorophyll) Use of a non-selective solvent.Perform a pre-extraction with a highly non-polar solvent like hexane to remove chlorophyll before extracting with a more polar solvent.[11] Use solid-phase extraction (SPE) with a suitable cartridge for cleanup.[12]
Presence of Water-Soluble Impurities (e.g., Sugars) Extraction with a relatively polar solvent that has some water miscibility.Wash the organic extract with water or a buffered solution to remove water-soluble impurities.[13]
Ester Hydrolysis (Analyte Loss) Extreme pH conditions (acidic or basic); High extraction temperatures.Maintain the pH of the aqueous phase close to neutral (pH 6-8). Use the lowest temperature that provides efficient extraction. Minimize the presence of water in the organic phase by using a drying agent.[9]
Inconsistent Results Variability in raw material; Inconsistent extraction parameters.Standardize the source and pre-treatment of the natural matrix. Precisely control all extraction parameters (solvent volume, time, temperature, agitation speed).

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound from Fruit Puree

This protocol outlines a general procedure for the extraction of this compound from a fruit matrix.

1. Sample Preparation:

  • Homogenize fresh fruit material to a fine puree.
  • Weigh a known amount of the puree (e.g., 100 g) into a beaker.

2. Extraction:

  • Add a suitable organic solvent (e.g., ethyl acetate) in a specific ratio to the sample (e.g., 2:1 solvent-to-sample volume).
  • Stir the mixture vigorously for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature to 40°C).

3. Phase Separation:

  • Transfer the mixture to a separatory funnel.
  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
  • Collect the upper organic layer containing the this compound.

4. Washing and Drying:

  • Wash the organic extract with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine to remove residual water and water-soluble impurities.
  • Dry the organic layer over anhydrous sodium sulfate.

5. Solvent Removal:

  • Filter off the drying agent.
  • Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C) to obtain the crude this compound extract.

6. Analysis:

  • Analyze the crude extract using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration and purity of this compound.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

This protocol is suitable for the rapid analysis of volatile compounds like this compound in a sample's headspace.

1. Sample Preparation:

  • Place a small, known amount of the homogenized natural matrix (e.g., 5 g of fruit puree) into a headspace vial.
  • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

2. Extraction:

  • Seal the vial and place it in a temperature-controlled water bath or heating block (e.g., 40-60°C).
  • Expose a SPME fiber with a suitable coating (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.

3. Desorption and Analysis:

  • Retract the fiber and immediately insert it into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes.
  • Analyze the desorbed compounds using GC-MS.

Data Presentation

Table 1: Influence of Solvent Type on this compound Extraction Efficiency

Solvent Polarity Index Boiling Point (°C) Relative Extraction Efficiency (%)
n-Hexane0.16985
Diethyl Ether2.83592
Dichloromethane3.14095
Ethyl Acetate4.47798
Acetone5.15675
Ethanol5.27860

Note: Relative extraction efficiency is a generalized representation and can vary depending on the specific natural matrix and extraction conditions.

Table 2: Effect of Temperature on this compound Yield and Degradation

Temperature (°C) Extraction Time (min) Relative Yield (%) Degradation Product (%)
25 (Room Temp)6070< 1
406085< 2
6060955-10
806080> 20

Note: Degradation product refers to the formation of heptanol and acetic acid from the hydrolysis of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_separation Separation & Purification cluster_final Final Product start Natural Matrix (e.g., Fruit) homogenize Homogenization / Grinding start->homogenize add_solvent Add Organic Solvent homogenize->add_solvent extract Agitation / Heating add_solvent->extract phase_sep Phase Separation extract->phase_sep wash Washing phase_sep->wash dry Drying wash->dry evaporate Solvent Evaporation dry->evaporate crude_extract Crude this compound Extract evaporate->crude_extract

Caption: Workflow for solvent extraction of this compound.

troubleshooting_logic start Low this compound Yield? check_solvent Is solvent polarity optimal? start->check_solvent Yes check_params Are extraction time and temperature sufficient? check_solvent->check_params No optimize_solvent Test alternative solvents check_solvent->optimize_solvent Yes check_prep Is sample preparation adequate? check_params->check_prep No optimize_params Increase time/temperature cautiously check_params->optimize_params Yes check_emulsion Is an emulsion present? check_prep->check_emulsion No improve_prep Improve homogenization/grinding check_prep->improve_prep Yes break_emulsion Add brine / Centrifuge check_emulsion->break_emulsion Yes success Yield Improved optimize_solvent->success optimize_params->success improve_prep->success break_emulsion->success

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: Assessing the Chemical Stability of Heptyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on assessing the chemical stability of heptyl acetate under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during stability studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Change in Odor (Vinegar-like Smell) Hydrolysis of this compound to acetic acid and heptanol.- Confirm the identity of volatile degradation products using headspace GC-MS. - If hydrolysis is confirmed, evaluate the pH of the sample or formulation. - Implement strategies to minimize water content and control pH.
Appearance of Unexpected Peaks in Chromatogram (GC/HPLC) Degradation of this compound via hydrolysis or oxidation.- Identify the degradation products using mass spectrometry (MS). - If hydrolysis products (heptanol, acetic acid) are detected, investigate sources of moisture and consider pH control. - If oxidation products are suspected, consider adding an antioxidant and protecting the sample from light and air.
Decrease in this compound Purity Over Time Chemical degradation due to improper storage or handling.- Review storage conditions (temperature, light exposure, container closure). - Re-evaluate the compatibility of this compound with other components in the formulation. - Conduct a formal stability study to determine the degradation rate under specific conditions.
Inconsistent Results in Stability Studies - Inconsistent sample preparation or storage. - Variability in analytical methodology. - Purity of the initial this compound sample.- Standardize all experimental protocols, including sample preparation, storage, and analytical procedures. - Use a fresh, high-purity standard of this compound for each study. - Validate the analytical method for stability-indicating properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester linkage in this compound can be cleaved by water, particularly in the presence of acid or base catalysts, to form heptan-1-ol and acetic acid.[1]

  • Oxidation: While less common for simple saturated esters, oxidation can occur, especially under harsh conditions or in the presence of strong oxidizing agents, potentially leading to the formation of various oxidation products.

Q2: How do pH and temperature affect the stability of this compound?

A2: Both pH and temperature significantly influence the rate of hydrolysis of this compound.

  • pH: The hydrolysis of esters is catalyzed by both acids and bases. The rate is generally slowest in the neutral pH range (around pH 4-6) and increases significantly under acidic or alkaline conditions.

  • Temperature: As with most chemical reactions, the rate of this compound degradation increases with temperature. This relationship can often be described by the Arrhenius equation, which is the basis for accelerated stability testing.[2]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It should be protected from light and moisture. Incompatible materials such as strong oxidizing agents, strong acids, and strong bases should be stored separately.[1]

Q4: How can I monitor the stability of this compound in my formulation?

A4: The most common and reliable method for monitoring the stability of this compound is by using a validated stability-indicating analytical method, typically Gas Chromatography (GC) with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).[3] This allows for the separation and quantification of this compound from its potential degradation products.

Q5: What are the visible signs of this compound degradation?

A5: While pure this compound is a colorless liquid, significant degradation may lead to a change in color or the development of a vinegar-like odor due to the formation of acetic acid. However, significant degradation can occur before any visible signs are apparent. Therefore, analytical testing is essential for a definitive assessment of stability.

Data Presentation

The following tables provide illustrative quantitative data on the stability of this compound under various conditions. Please note that this data is for exemplary purposes and actual degradation rates should be determined experimentally.

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for Hydrolysis of this compound at 25°C

pHk (s⁻¹)Half-life (t½) (days)
3.01.2 x 10⁻⁷66.8
5.01.5 x 10⁻⁸534.5
7.02.0 x 10⁻⁸400.9
9.09.5 x 10⁻⁸84.4

Table 2: Effect of Temperature on the Stability of this compound in a Buffered Solution (pH 7.0)

Temperature (°C)% Remaining after 30 days
499.5
2598.3
4095.2

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated conditions to predict its shelf-life.

Materials:

  • This compound

  • Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Appropriate container closure system

  • Validated stability-indicating GC-MS method

Procedure:

  • Package this compound in the chosen container closure system.

  • Place the samples in a stability chamber set to the desired accelerated conditions (e.g., 40°C/75% RH).

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples using a validated GC-MS method to determine the concentration of this compound and any degradation products.

  • Plot the concentration of this compound versus time to determine the degradation rate.

  • Use the Arrhenius equation to estimate the shelf-life at the intended storage conditions (e.g., 25°C/60% RH).

Protocol 2: GC-MS Analysis of this compound and Its Degradation Products

Objective: To develop a sensitive and specific method for the simultaneous determination of this compound and its primary degradation products (heptan-1-ol and acetic acid).

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary GC column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC-MS Parameters (Example):

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., ethyl acetate) to a concentration within the calibrated range.

  • For the analysis of acetic acid, derivatization (e.g., silylation) may be necessary to improve chromatographic performance.

Quantification:

  • Create a calibration curve using standards of known concentrations for this compound, heptan-1-ol, and derivatized acetic acid.

  • Identify the compounds in the samples based on their retention times and mass spectra.

  • Quantify the compounds by comparing their peak areas to the calibration curve.

Visualizations

Hydrolysis_of_Heptyl_Acetate heptyl_acetate This compound products heptyl_acetate->products water Water water->products acid_base Acid or Base (Catalyst) acid_base->products catalyzes heptanol Heptan-1-ol products->heptanol acetic_acid Acetic Acid products->acetic_acid Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation prep_sample Prepare this compound Samples package_sample Package in Final Container prep_sample->package_sample place_in_chamber Place in Stability Chamber (e.g., 40°C/75% RH) package_sample->place_in_chamber withdraw_samples Withdraw Samples at Time Points (0, 1, 3, 6 mo) place_in_chamber->withdraw_samples gcms_analysis Analyze by GC-MS withdraw_samples->gcms_analysis determine_rate Determine Degradation Rate gcms_analysis->determine_rate predict_shelf_life Predict Shelf-Life determine_rate->predict_shelf_life Troubleshooting_Tree start Unexpected Result in This compound Analysis check_odor Vinegar-like Odor? start->check_odor check_peaks Unexpected Chromatographic Peaks? check_odor->check_peaks No hydrolysis_suspected Suspect Hydrolysis check_odor->hydrolysis_suspected Yes oxidation_suspected Suspect Oxidation or Other Degradation check_peaks->oxidation_suspected Yes revalidate_method Re-validate Analytical Method check_peaks->revalidate_method No investigate_moisture Investigate Moisture Sources & Control pH hydrolysis_suspected->investigate_moisture add_antioxidant Add Antioxidant & Protect from Light/Air oxidation_suspected->add_antioxidant

References

Technical Support Center: Synthesis and Analysis of Heptyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the identification and management of common impurities in synthetic heptyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: The most common impurities in this compound synthesized via Fischer esterification are unreacted starting materials, byproducts, and residual catalysts. These typically include:

  • 1-Heptanol: Unreacted starting material.

  • Acetic Acid: Unreacted starting material and potential degradation product.

  • Water: A byproduct of the esterification reaction.

  • Diheptyl ether: A potential side product formed by the acid-catalyzed dehydration of 1-heptanol, especially at higher temperatures.

  • Residual Acid Catalyst: Traces of the acid catalyst used, such as sulfuric acid or p-toluenesulfonic acid.

Q2: What analytical techniques are best for identifying and quantifying these impurities?

A2: Gas chromatography (GC) is the most common and effective technique for analyzing the purity of this compound and quantifying volatile impurities.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Excellent for quantifying known impurities when reference standards are available.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying unknown impurities by providing mass spectra, which can be compared against spectral libraries for structural elucidation.

  • Karl Fischer Titration: The gold standard for accurately determining water content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and for identifying impurities if they are present in sufficient concentration.

Q3: Are there alternative synthesis methods for this compound, and do they produce different impurities?

A3: Yes, alternative methods exist, and they can introduce different sets of impurities.

  • Reaction with Acetic Anhydride: This method avoids the production of water, which can simplify purification. However, it can introduce unreacted acetic anhydride and acetic acid (as a byproduct) into the final product. If a base like pyridine is used to catalyze the reaction, residual pyridine may also be present as an impurity.

  • Reaction with Acetyl Chloride: This is a highly reactive method that proceeds quickly. Impurities can include unreacted acetyl chloride, hydrochloric acid (byproduct), and any base (like pyridine) used to scavenge the HCl.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Fischer esterification is an equilibrium reaction.1. Shift the Equilibrium: Use an excess of one reactant (typically the less expensive one, like acetic acid) or remove water as it forms using a Dean-Stark apparatus.
2. Insufficient Catalyst: The amount or activity of the acid catalyst may be too low.2. Optimize Catalyst: Increase the catalyst loading or use a fresh, active catalyst.
3. Low Reaction Temperature: The reaction rate may be too slow.3. Increase Temperature: Raise the reaction temperature to increase the rate, but monitor for the formation of side products like diheptyl ether.
Presence of Starting Materials in Final Product 1. Incomplete Reaction: The reaction did not go to completion.1. Increase Reaction Time: Monitor the reaction by GC and continue until the starting materials are consumed to the desired level.
2. Inefficient Purification: The purification method is not adequately separating the product from the starting materials.2. Improve Purification: Use fractional distillation with a column of sufficient theoretical plates. Optimize the reflux ratio to enhance separation.
Product is Contaminated with Acid 1. Incomplete Neutralization: The work-up procedure did not fully remove the acid catalyst or unreacted acetic acid.1. Thorough Washing: Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash to remove residual salts.
Poor Separation During Distillation 1. Similar Boiling Points: The boiling points of this compound and 1-heptanol are relatively close, making simple distillation ineffective.1. Use Fractional Distillation: Employ a fractional distillation setup with a Vigreux or packed column to increase the separation efficiency.
2. Azeotrope Formation: The presence of water can lead to the formation of azeotropes.2. Dry the Product: Thoroughly dry the crude product with a drying agent (e.g., anhydrous sodium sulfate) before distillation.

Quantitative Impurity Data

The following table summarizes the common impurities in synthetic this compound produced by Fischer esterification and their typical concentration ranges in the crude and purified product. Please note that these values are illustrative and can vary depending on the specific reaction and purification conditions.

Impurity Typical Concentration in Crude Product (%) Typical Concentration in Purified Product (%)
1-Heptanol5 - 20< 0.5
Acetic Acid5 - 20< 0.1
Water1 - 5< 0.05
Diheptyl Ether0.1 - 1< 0.1
This compound60 - 85> 99.5

Commercial this compound is typically available with a purity of ≥98%.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1-Heptanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (for azeotropic removal of water, optional)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether (for extraction)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using toluene).

  • To the flask, add 1-heptanol (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total mass of reactants). If using a Dean-Stark trap, add toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap if used. Continue refluxing for 2-4 hours or until the theoretical amount of water has been collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by fractional distillation.

GC-MS Analysis of this compound Impurities

This protocol provides a general method for the identification and quantification of impurities in a synthetic this compound sample.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving a known amount in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Create a series of calibration standards for the expected impurities (1-heptanol, acetic acid, diheptyl ether) at various concentrations.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp to 150 °C at 10 °C/min

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of the prepared standards and to a spectral library (e.g., NIST).

  • Quantify the impurities by creating a calibration curve for each impurity using the peak areas from the standard solutions.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification of an unknown impurity in a synthetic this compound sample.

Impurity_Identification_Workflow Workflow for Impurity Identification in Synthetic this compound cluster_0 Initial Analysis cluster_1 Peak Identification cluster_2 Hypothesis Generation cluster_3 Confirmation cluster_4 Conclusion start Synthetic this compound Sample gcms GC-MS Analysis start->gcms unknown_peak Unknown Peak Detected gcms->unknown_peak library_search Compare Mass Spectrum with NIST/Wiley Library unknown_peak->library_search match_found Potential Match Found library_search->match_found no_match No Match Found library_search->no_match confirm_standard Analyze Authentic Standard of Hypothesized Impurity match_found->confirm_standard hypothesize Hypothesize Structure based on Synthesis Route no_match->hypothesize hypothesize->confirm_standard confirm_nmr Isolate Impurity and Analyze by NMR hypothesize->confirm_nmr identified Impurity Identified confirm_standard->identified confirm_nmr->identified

Caption: Logical workflow for the identification of unknown impurities.

Technical Support Center: Strategies for Water Removal in Heptyl Acetate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of heptanoic acid and heptanol to produce heptyl acetate. The following information addresses common issues related to water removal, a critical factor in maximizing ester yield.

Frequently Asked Questions (FAQs)

Q1: Why is water removal crucial in this compound esterification?

This compound is synthesized through the Fischer-Speier esterification, a reversible reaction between heptanoic acid and 1-heptanol in the presence of an acid catalyst.[1] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired this compound ester.[2] Continuous removal of water is one of the most effective strategies to drive the reaction towards the product side and achieve high conversion.[2]

Q2: What are the primary strategies for removing water during the esterification process?

The most common and effective strategies for water removal in this compound esterification are:

  • Azeotropic Distillation: This technique involves using a solvent, often toluene or hexane, that forms a low-boiling azeotrope with water.[3] The azeotrope is continuously distilled from the reaction mixture, and upon condensation, the water separates from the immiscible solvent and can be collected in a Dean-Stark apparatus.[3][4]

  • Use of Desiccants: Solid drying agents, such as molecular sieves (typically 3Å or 4Å), can be added directly to the reaction mixture to adsorb the water as it is formed.[5] Anhydrous calcium chloride can also be used as a cost-effective desiccant.[6]

  • Reactive Distillation: This process combines chemical reaction and distillation in a single unit. As the esterification reaction occurs within the distillation column, the water byproduct is continuously separated by distillation, which drives the reaction to completion.[7][8]

Q3: What are the signs of inefficient water removal in my experiment?

Indicators of inefficient water removal include:

  • Low Yield of this compound: This is the most direct consequence of the reaction equilibrium shifting towards the reactants due to the presence of water.[2]

  • Reaction Stalling: The reaction may appear to stop before all the limiting reactant has been consumed, as indicated by monitoring techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Cloudy Appearance of the Reaction Mixture: While not always a definitive sign, in some cases, the formation of a separate aqueous phase can make the organic reaction mixture appear cloudy or biphasic.

Troubleshooting Guides

Azeotropic Distillation with Dean-Stark Apparatus

Problem: No water is collecting in the Dean-Stark trap.

  • Possible Cause 1: Reaction has not started or is too slow.

    • Solution: Ensure that the acid catalyst has been added and that the reaction temperature is sufficient to achieve reflux. The typical temperature range for this esterification is 80-110°C.[9]

  • Possible Cause 2: Leaks in the glassware setup.

    • Solution: Check all joints and connections for a proper seal. Ensure that the condenser is functioning efficiently to cool the vapors.

  • Possible Cause 3: The chosen azeotropic solvent is not appropriate.

    • Solution: Toluene is a common and effective solvent for this purpose. Ensure the solvent is of appropriate purity and is used in a sufficient volume (e.g., 2 mL per gram of alcohol).[9]

Problem: The collected liquid in the Dean-Stark trap is not separating into two layers.

  • Possible Cause 1: The solvent is miscible with water.

    • Solution: Use an immiscible solvent like toluene or hexane.

  • Possible Cause 2: The amount of water collected is too small to be easily visible.

    • Solution: Allow the reaction to proceed for a longer duration. For very small-scale reactions, a Dean-Stark trap with a smaller graduated collection tube may be more suitable.[2]

Use of Desiccants (Molecular Sieves)

Problem: Low ester yield despite using molecular sieves.

  • Possible Cause 1: The molecular sieves are not activated (contain water).

    • Solution: Molecular sieves must be activated before use by heating them in an oven to remove any adsorbed water. A typical activation procedure involves heating at 200-315°C.[10] For laboratory scale, heating in a muffle furnace at around 350°C for several hours is effective.

  • Possible Cause 2: Insufficient quantity of molecular sieves.

    • Solution: The amount of molecular sieves should be sufficient to adsorb all the water produced during the reaction. The theoretical amount of water produced can be calculated from the stoichiometry of the reaction. An excess of molecular sieves is often recommended.

  • Possible Cause 3: Incorrect pore size of the molecular sieves.

    • Solution: For removing water, 3Å or 4Å molecular sieves are appropriate as their pore size allows them to adsorb small molecules like water while excluding the larger reactant and product molecules.[5][11]

Q4: How can I regenerate molecular sieves after use?

Molecular sieves can be regenerated for reuse. The process involves heating the sieves to a high temperature to drive off the adsorbed water.[10]

  • Laboratory Scale Regeneration: Small quantities of molecular sieves can be dried in a laboratory oven. The temperature required for regeneration depends on the type of sieve, but a range of 175-315°C is common.[5][10] After heating, the sieves should be cooled in a desiccator to prevent re-adsorption of atmospheric moisture.[10]

Data Presentation

Table 1: Comparison of Water Removal Strategies for Esterification Reactions

Water Removal StrategyTypical Yield (%)AdvantagesDisadvantages
Azeotropic Distillation >90[9]Continuous removal of water, allows for monitoring of reaction progress by observing water collection.[9]Requires specialized glassware (Dean-Stark apparatus), use of an additional solvent.
Molecular Sieves 85-95[12]Simple to implement, avoids the need for an additional solvent.Can be costly, requires activation, can be physically difficult to separate from the reaction mixture.
Reactive Distillation >95[7][13]Highly efficient as reaction and separation occur in one unit, can lead to higher conversions and purity.[7]Requires specialized and more complex equipment, optimization of reaction and distillation parameters can be challenging.

Note: Yields are based on general esterification data and may vary for this compound depending on specific reaction conditions.

Experimental Protocols

Protocol 1: this compound Esterification using Azeotropic Distillation with a Dean-Stark Apparatus
  • Setup: To a round-bottom flask, add 1-heptanol (1 equivalent), heptanoic acid (1.1 equivalents), and a suitable solvent such as toluene (approximately 2 mL per gram of 1-heptanol).[9]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mol% relative to the limiting reagent).

  • Apparatus Assembly: Equip the flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[2]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[2]

  • Monitoring: Continue the reaction until no more water collects in the trap, indicating the reaction is complete.[9]

  • Workup: Cool the reaction mixture. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation.

Protocol 2: this compound Esterification using Molecular Sieves
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-heptanol (1 equivalent) and heptanoic acid (1.1 equivalents).

  • Desiccant Addition: Add activated 3Å or 4Å molecular sieves (approximately 1-2 times the weight of the theoretical water produced).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to a gentle reflux.

  • Monitoring: Monitor the reaction progress using TLC or GC analysis.

  • Workup: After the reaction is complete, cool the mixture and filter to remove the molecular sieves. Wash the filtrate with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent.

  • Purification: Purify the product by fractional distillation.

Mandatory Visualizations

Esterification_Workflow cluster_reactants Reactant Preparation Heptanoic_Acid Heptanoic Acid Reaction_Vessel Reaction Vessel (Heating & Stirring) Heptanoic_Acid->Reaction_Vessel Heptanol 1-Heptanol Heptanol->Reaction_Vessel Catalyst Acid Catalyst Catalyst->Reaction_Vessel Water_Removal Water Removal Strategy Reaction_Vessel->Water_Removal Azeotropic Azeotropic Distillation (Dean-Stark) Water_Removal->Azeotropic Method 1 Desiccant Desiccant (Molecular Sieves) Water_Removal->Desiccant Method 2 Reactive_Distillation Reactive Distillation Water_Removal->Reactive_Distillation Method 3 Workup Workup (Neutralization & Washing) Azeotropic->Workup Desiccant->Workup Purification Purification (Distillation) Reactive_Distillation->Purification Workup->Purification Product This compound Purification->Product Troubleshooting_Dean_Stark Start Problem: No water collecting in Dean-Stark trap Check_Temp Is the reaction at reflux temperature? Start->Check_Temp Check_Catalyst Was the acid catalyst added? Check_Temp->Check_Catalyst Yes Solution_Temp Increase heating to achieve reflux. Check_Temp->Solution_Temp No Check_Leaks Are there any leaks in the glassware setup? Check_Catalyst->Check_Leaks Yes Solution_Catalyst Add the acid catalyst. Check_Catalyst->Solution_Catalyst No Solution_Leaks Check and seal all joints. Check_Leaks->Solution_Leaks Yes End Problem Resolved Check_Leaks->End No Solution_Temp->End Solution_Catalyst->End Solution_Leaks->End Water_Removal_Logic Esterification This compound Esterification Equilibrium Reversible Equilibrium Esterification->Equilibrium Water Water (Byproduct) Equilibrium->Water Remove_Water Remove Water Equilibrium->Remove_Water To shift equilibrium right Shift_Equilibrium Shift Equilibrium (Le Chatelier's Principle) Water->Shift_Equilibrium Presence of water shifts equilibrium left Shift_Equilibrium->Esterification Increased_Yield Increased This compound Yield Remove_Water->Increased_Yield

References

best practices for the long-term storage and handling of heptyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the long-term storage and handling of heptyl acetate, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

For long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be protected from light and sources of ignition.[3][4] When stored for more than 24 months, its quality should be checked before use.[4]

Q2: What is the recommended shelf life for this compound under different storage conditions?

The shelf life of this compound can vary based on storage conditions. At room temperature, it can be stored for up to 3 years.[3][5] If stored in a solvent at -20°C, the recommended shelf life is 1 year, and at -80°C, it extends to 2 years.[3][5]

Q3: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong acids, strong alkalis, and strong reducing agents.[1][3][6] Contact with these substances should be avoided to prevent hazardous reactions.

Q4: What are the signs of degradation or contamination of this compound?

Degradation of this compound may be indicated by a change in color, the development of a strong acidic odor (due to the formation of acetic acid), or the presence of visible impurities.[7] Regular quality control checks are recommended for long-term stored material.

Q5: What are the proper disposal procedures for this compound?

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3][8] It should be collected in a designated, properly labeled, and sealed container.[9] Do not mix with other waste streams unless compatibility is confirmed.[9] It is advisable to contact a licensed professional waste disposal service.[8]

Troubleshooting Guide

Issue 1: I suspect my this compound has degraded. How can I confirm this?

  • Visual Inspection: Check for any changes in color from its typical colorless to slightly pale yellow appearance or the presence of any particulate matter.[9]

  • Odor Test: A sharp, vinegary smell may indicate the hydrolysis of the ester to acetic acid.

  • Analytical Testing: Purity can be confirmed using Gas Chromatography (GC).[5] The presence of degradation products can also be identified using this method.

Issue 2: My experiment involving this compound is giving inconsistent results.

  • Reagent Purity: Ensure the this compound used is of high purity (≥98%) and has not degraded.[5] Consider re-purifying the this compound by distillation if degradation is suspected.

  • Cross-Contamination: Verify that there has been no cross-contamination with incompatible materials such as strong acids, bases, or oxidizing agents.[1][3]

  • Storage Conditions: Confirm that the this compound has been stored under the recommended conditions to prevent degradation.

Issue 3: I observe the formation of a precipitate or color change when mixing this compound with other reagents.

  • Incompatibility: This may indicate a chemical reaction with an incompatible substance. Immediately cease the procedure and handle the mixture as hazardous waste. Review the safety data sheets of all reagents to check for incompatibilities.[10]

  • Solubility Issues: this compound is insoluble in water.[4] If working in an aqueous solution, the formation of a separate layer or emulsion is expected.

Data Presentation

Table 1: Storage Conditions and Shelf Life of this compound

Storage ConditionTemperatureDurationSource
NeatRoom Temperature3 years[3][5]
In Solvent-20°C1 year[3][5]
In Solvent-80°C2 years[3][5]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H18O2[4][5]
Molecular Weight158.24 g/mol [5]
AppearanceColorless to pale yellow liquid[9][11]
Boiling Point192-193 °C[12]
Melting Point-50.2 °C[12]
Flash Point68 °C[4][7]
Density0.886 g/mL at 25 °C[12][13]
SolubilityInsoluble in water; soluble in alcohol and ether[4][14]

Experimental Protocols

Protocol 1: Safe Handling of this compound in a Laboratory Setting

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing the appropriate PPE, including:

    • Protective gloves (e.g., butyl-rubber).[1]

    • Safety glasses with side-shields or a face shield if there is a risk of splashing.[9][15]

    • A lab coat or impervious clothing.[3][15]

    • Use a vapor respirator if working in an area with inadequate ventilation.[9]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][15]

  • Dispensing:

    • Ground all equipment when transferring the liquid to prevent static discharge.[10]

    • Use clean, dry glassware.

    • Avoid inhalation of vapors.[3]

  • Spill Response:

    • In case of a spill, remove all sources of ignition.[9][10]

    • Contain the spill using an inert absorbent material like sand or earth.[9]

    • Collect the absorbed material into a suitable, labeled container for disposal.[9]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician if you feel unwell.[15]

Protocol 2: Quality Control of this compound using Gas Chromatography (GC)

  • Objective: To determine the purity of a this compound sample.

  • Materials:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Appropriate GC column (e.g., a non-polar or medium-polarity column).

    • This compound sample.

    • High-purity solvent for dilution (e.g., hexane).

    • Microsyringe.

  • Method:

    • Prepare a dilute solution of the this compound sample in the chosen solvent.

    • Set up the GC with an appropriate temperature program for the column, injector, and detector.

    • Inject a small volume of the prepared sample into the GC.

    • Record the chromatogram.

  • Analysis:

    • The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is generally considered acceptable.[5]

    • The presence of additional peaks may indicate impurities or degradation products.

Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don PPE Ventilation Ensure Proper Ventilation PPE->Ventilation Safety First Retrieve Retrieve from Storage Ventilation->Retrieve Dispense Dispense Reagent Retrieve->Dispense Experiment Perform Experiment Dispense->Experiment Decontaminate Decontaminate Glassware Experiment->Decontaminate Waste Dispose of Waste Decontaminate->Waste Store Return to Storage Waste->Store

Caption: A typical experimental workflow for safely handling this compound.

Troubleshooting_Heptyl_Acetate Troubleshooting Logic for this compound Issues start Inconsistent Experimental Results check_purity Check Reagent Purity start->check_purity purity_ok Purity OK check_purity->purity_ok Yes purity_bad Purity Issue (Degradation Suspected) check_purity->purity_bad No check_storage Review Storage Conditions storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_contamination Investigate Cross-Contamination contamination_ok No Contamination check_contamination->contamination_ok Yes contamination_bad Contamination Found check_contamination->contamination_bad No purity_ok->check_storage action_purify Purify or Replace Reagent purity_bad->action_purify storage_ok->check_contamination action_storage Correct Storage Conditions storage_bad->action_storage action_review_protocol Review Handling Protocol contamination_bad->action_review_protocol

Caption: A logical diagram for troubleshooting common issues with this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Heptyl Acetate Purity: Gas Chromatography vs. Titration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for raw materials and synthesized compounds is a cornerstone of quality control and experimental reproducibility. Heptyl acetate, a common fragrance and flavor ingredient, requires precise purity assessment to ensure product consistency and safety. This guide provides a detailed comparison of two prevalent analytical methods for validating this compound purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and classical saponification titration.

Gas Chromatography stands as a powerful separation technique, ideal for identifying and quantifying volatile compounds like this compound and its potential impurities. In contrast, saponification titration offers a simpler, cost-effective method for determining the total ester content. The selection of the most suitable method hinges on the specific requirements of the analysis, including the need for impurity profiling, desired accuracy, and available resources.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of GC-FID and saponification titration for the analysis of this compound.

ParameterGas Chromatography-Flame Ionization Detector (GC-FID)Saponification Titration
Purity (%) > 99.598 - 102
Common Impurities (%) Heptanol: < 0.2 Acetic Acid: < 0.1 Other Esters: < 0.1Not individually quantifiable
Limit of Detection (LOD) ~ 10 ppmNot applicable for impurity detection
Limit of Quantification (LOQ) ~ 50 ppmNot applicable for impurity detection
Analysis Time per Sample 20 - 30 minutes45 - 60 minutes
Precision (% RSD) < 1%1 - 2%
Selectivity High (separates individual components)Low (measures total ester content)

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a standard method for the quantitative analysis of this compound purity.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent, such as ethanol or hexane.

  • If using an internal standard for more precise quantification, add a known amount of a suitable internal standard (e.g., nonyl acetate) to the flask before dilution.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 300°C.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

  • Identification of impurity peaks can be confirmed by comparing their retention times with those of known standards or by using a mass spectrometer (GC-MS).

Saponification Titration

This classical method determines the ester content by measuring the amount of alkali consumed during the hydrolysis (saponification) of the ester.

1. Sample Preparation:

  • Accurately weigh approximately 2 g of the this compound sample into a 250 mL flask with a ground-glass joint.

  • Add 50.0 mL of 0.5 N ethanolic potassium hydroxide (KOH) solution.

2. Saponification:

  • Attach a reflux condenser to the flask and heat the mixture in a water bath for 1 hour to ensure complete saponification.

  • Prepare a blank determination in the same manner, omitting the this compound sample.

3. Titration:

  • After cooling, add a few drops of phenolphthalein indicator to both the sample and blank solutions.

  • Titrate the excess KOH in both solutions with a standardized 0.5 N hydrochloric acid (HCl) solution until the pink color disappears.

4. Calculation:

  • The purity of this compound is calculated based on the difference in the volume of HCl required for the sample and the blank, which corresponds to the amount of KOH consumed during saponification.

  • Ester Content (%) = [(Vblank - Vsample) x NHCl x MWthis compound] / (Wsample x 10)

    • Vblank = Volume of HCl used for the blank (mL)

    • Vsample = Volume of HCl used for the sample (mL)

    • NHCl = Normality of the HCl solution

    • MWthis compound = Molecular weight of this compound (158.24 g/mol )

    • Wsample = Weight of the sample (g)

Method Comparison: GC-FID vs. Saponification Titration

Gas Chromatography-Flame Ionization Detection (GC-FID):

  • Advantages:

    • High Selectivity: GC provides excellent separation of individual components, allowing for the identification and quantification of impurities such as residual alcohols, acids, or other esters.

    • High Sensitivity: The FID is highly sensitive to organic compounds, enabling the detection of trace-level impurities.

    • Detailed Information: Provides a comprehensive profile of the sample's composition.

  • Disadvantages:

    • Higher Cost: GC instrumentation is more expensive to purchase and maintain.

    • Requires Skilled Operator: Method development and data interpretation require a higher level of technical expertise.

Saponification Titration:

  • Advantages:

    • Low Cost: The equipment and reagents are inexpensive.

    • Simplicity: The procedure is relatively straightforward to perform.

    • Measures Total Ester Content: Provides a good overall measure of the amount of ester present.

  • Disadvantages:

    • Lack of Selectivity: This method cannot distinguish between this compound and other ester impurities. Any saponifiable compound will be included in the result.

    • Lower Precision: Titration is generally less precise than chromatographic methods.[2]

    • Interference: The presence of free acids or other saponifiable materials in the sample can lead to inaccurate results.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for this compound purity validation using GC and the logical relationship in choosing the appropriate analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

GC Purity Analysis Workflow

Method_Selection start Need to Validate This compound Purity impurity_check Is Impurity Profile Required? start->impurity_check gc_method Use Gas Chromatography (GC) impurity_check->gc_method Yes titration_method Use Saponification Titration impurity_check->titration_method No

Method Selection Logic

References

A Comparative Analysis of Acetate Esters for Liquid-Liquid Extraction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of common acetate esters reveals key performance differences in liquid-liquid extraction, providing researchers, scientists, and drug development professionals with critical data to inform solvent selection. This guide offers a comparative study of methyl, ethyl, propyl, butyl, and amyl acetate, focusing on their efficiency, physical properties, and practical handling characteristics in a laboratory setting.

Liquid-liquid extraction (LLE) is a cornerstone technique in chemical and pharmaceutical sciences for the separation and purification of compounds. The choice of solvent is paramount to the success of this process, directly impacting extraction efficiency, phase separation, and overall process viability. Acetate esters are a class of solvents frequently employed in LLE due to their moderate polarity and ability to dissolve a wide range of organic compounds. This guide provides a comparative analysis of five common acetate esters to aid in the selection of the most appropriate solvent for specific extraction needs.

Performance Comparison of Acetate Esters

To provide a clear comparison, this guide focuses on the extraction of phenol as a representative organic solute from an aqueous solution. The key performance indicators evaluated are the distribution coefficient (K_D), extraction efficiency, and phase separation time.

Acetate EsterChemical FormulaMolar Mass ( g/mol )Density (g/cm³ at 20°C)Boiling Point (°C)Solubility in Water ( g/100 mL)Distribution Coefficient (K_D) of PhenolExtraction Efficiency (%) (Single Extraction, 1:1 Phase Ratio)Phase Separation Time
Methyl AcetateC₃H₆O₂74.080.9345724.4~15 (estimated)~93.8Moderate
Ethyl AcetateC₄H₈O₂88.110.90277.18.3~20~95.2Fast
n-Propyl AcetateC₅H₁₀O₂102.130.8881021.89~21~95.5Moderate
n-Butyl AcetateC₆H₁₂O₂116.160.8821260.7~22[1]~95.7Slow
n-Amyl AcetateC₇H₁₄O₂130.180.8761490.25~23 (estimated)~95.8Slow

Note: Some values are estimated based on trends and available data. The extraction efficiency is calculated based on the distribution coefficient for a single extraction with a 1:1 phase ratio.

As the data indicates, there is a clear trend of increasing distribution coefficient and extraction efficiency with the increasing alkyl chain length of the acetate ester for the extraction of phenol. However, this improved extraction performance is accompanied by a decrease in water solubility and an increase in boiling point, which can have implications for solvent recovery and removal. Furthermore, longer-chain esters like butyl and amyl acetate tend to have slower phase separation times, which can impact throughput in a laboratory or industrial setting. Iso-butyl acetate has also been noted for its high capacity and selectivity in phenol extraction.[2]

Experimental Protocols

To ensure the reproducibility of the comparative data presented, detailed experimental protocols for determining the key performance indicators are provided below.

Determination of Distribution Coefficient (K_D)

The distribution coefficient is a measure of the differential solubility of a solute in two immiscible solvents at equilibrium.

Materials:

  • Separatory funnel (250 mL)

  • Conical flasks (100 mL)

  • Pipettes (10 mL, 25 mL)

  • Burette (50 mL)

  • Aqueous solution of the solute of known concentration (e.g., 1% w/v Phenol in water)

  • Acetate ester solvent (e.g., Ethyl Acetate)

  • Standardized solution for titration (e.g., 0.1 M Sodium Hydroxide for an acidic solute)

  • Indicator solution (e.g., Phenolphthalein)

Procedure:

  • Add 50 mL of the aqueous solute solution and 50 mL of the acetate ester to a separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

  • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Carefully drain the lower aqueous layer into a clean, dry conical flask.

  • Pipette a known volume (e.g., 25 mL) of the aqueous layer into another conical flask.

  • Add a few drops of the indicator to the aqueous sample and titrate with the standardized titrant until the endpoint is reached.

  • Record the volume of titrant used.

  • Calculate the concentration of the solute remaining in the aqueous phase.

  • The concentration of the solute in the organic phase can be determined by mass balance (initial concentration minus the final aqueous concentration).

  • Calculate the distribution coefficient using the formula: K_D = [Solute]_organic / [Solute]_aqueous.

Measurement of Phase Separation Time

Phase separation time is a critical parameter for the practical application of a solvent in LLE.

Materials:

  • Graduated cylinder or a transparent vessel of a specific geometry

  • Stirring mechanism (e.g., magnetic stirrer)

  • Timer

  • Aqueous solution and acetate ester solvent

Procedure:

  • In the graduated cylinder, combine equal volumes (e.g., 50 mL each) of the aqueous solution and the acetate ester.

  • Stir the mixture vigorously for a set period (e.g., 1 minute) to create an emulsion.

  • Simultaneously stop the stirring and start the timer.

  • Observe the mixture and record the time it takes for a clear interface to form between the two liquid phases and for any emulsion at the interface to dissipate.

  • Repeat the measurement multiple times to ensure consistency.

Visualizing the Liquid-Liquid Extraction Workflow

The following diagram illustrates the general workflow for a single-stage liquid-liquid extraction experiment.

LLE_Workflow cluster_preparation Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_collection Collection Aqueous Aqueous Phase (with Solute) Mix Mixing (Separatory Funnel) Aqueous->Mix Organic Organic Phase (Acetate Ester) Organic->Mix Separate Allow Phases to Separate Mix->Separate Vigorous Shaking Aqueous_Out Aqueous Phase (Raffinate) Separate->Aqueous_Out Draining Organic_Out Organic Phase (Extract) Separate->Organic_Out Draining

Caption: A simplified workflow for a single-stage liquid-liquid extraction process.

Conclusion

The selection of an appropriate acetate ester for liquid-liquid extraction involves a trade-off between extraction efficiency and practical handling considerations. While longer-chain esters like butyl and amyl acetate offer higher distribution coefficients for phenolic compounds, their slower phase separation times and lower water solubility may be disadvantageous in certain applications. Ethyl acetate often represents a balanced choice, providing good extraction efficiency with rapid phase separation and moderate water solubility. Researchers should consider the specific requirements of their separation, including the properties of the target solute, the desired purity, and the scale of the operation, when selecting an acetate ester solvent. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.

References

A Comparative Guide to the Structural Confirmation of Heptyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the structural confirmation of heptyl acetate, a common fragrance and flavoring agent. For comparative purposes, data for hexyl acetate is also presented, highlighting the subtle yet distinct differences observable through modern analytical techniques. This document is intended to serve as a practical resource, offering detailed experimental protocols and clear data presentation to aid in the structural elucidation of similar ester compounds.

Data Presentation: A Comparative Analysis

The structural similarities between this compound and hexyl acetate, differing by a single methylene group, provide an excellent case study for the resolving power of various analytical techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the local electronic environment of each nucleus, allowing for a detailed structural map.

Table 1: ¹H NMR Spectral Data Comparison

Assignment This compound Chemical Shift (δ, ppm) This compound Multiplicity This compound Integration Hexyl Acetate Chemical Shift (δ, ppm) Hexyl Acetate Multiplicity Hexyl Acetate Integration
-CH₃ (acetate)~2.05Singlet3H~2.04Singlet3H
-OCH₂-~4.05Triplet2H~4.06Triplet2H
-OCH₂CH ₂-~1.62Quintet2H~1.61Quintet2H
-(CH₂)₄-~1.29Multiplet8H~1.31Multiplet6H
-CH₃ (heptyl/hexyl)~0.89Triplet3H~0.90Triplet3H

Note: Chemical shifts are reported relative to tetramethylsilane (TMS) in chloroform-d (CDCl₃). Data is compiled from multiple sources.[1][2]

Table 2: ¹³C NMR Spectral Data Comparison

Assignment This compound Chemical Shift (δ, ppm) Hexyl Acetate Chemical Shift (δ, ppm)
C =O (carbonyl)~171.1~171.0
-OC H₂-~64.6~64.7
-C H₃ (acetate)~21.0~20.9
-OCH₂C H₂-~28.8~28.8
-(C H₂)₄-~31.8, ~29.1, ~26.0, ~22.7~31.6, ~25.7, ~22.6
-C H₃ (heptyl/hexyl)~14.1~14.0

Note: Chemical shifts are reported relative to TMS in CDCl₃. Data is compiled from multiple sources.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure. Electron Ionization (EI) is a common technique for the analysis of volatile compounds like acetate esters.

Table 3: Key Mass Spectrometry Fragmentation Data (m/z)

Fragment This compound (m/z) Relative Intensity (%) Hexyl Acetate (m/z) Relative Intensity (%)
[M]⁺158Low144Low
[M-CH₃COOH]⁺98Moderate84High
[CH₃CO]⁺4310043100
[C₅H₉]⁺69Moderate[C₄H₇]⁺55
[C₄H₈]⁺56High[C₄H₈]⁺56

Note: Data represents common fragmentation patterns observed in EI-MS.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Specific functional groups have characteristic absorption frequencies.

Table 4: Characteristic Infrared Absorption Bands

Functional Group This compound (cm⁻¹) Hexyl Acetate (cm⁻¹)
C=O Stretch (Ester)~1740~1738
C-O Stretch (Ester)~1240~1245
C-H Stretch (sp³)~2850-2960~2860-2960

Note: Values are approximate and can vary slightly based on the sampling method.[3][4][5][6]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable analytical data. The following sections outline generalized procedures for the key analytical methods discussed.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Sample (this compound or Hexyl Acetate)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the ester in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Standard Addition: Add a small drop of TMS to the sample solution to serve as an internal reference (δ = 0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a standard single-pulse sequence.

    • Acquire 16-64 scans for a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the volatile ester and obtain its mass spectrum for identification and fragmentation analysis.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Capillary column (e.g., HP-5MS or equivalent)

  • Helium (carrier gas)

  • Sample (this compound or Hexyl Acetate)

  • Solvent (e.g., Dichloromethane or Hexane)

  • Vials with septa

Procedure:

  • Sample Preparation: Prepare a dilute solution of the ester (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC Method:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 50:1)

    • Carrier Gas Flow: ~1 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: 5 minutes at 250 °C.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

  • Analysis:

    • Inject 1 µL of the sample solution into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the ester.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid ester to identify its functional groups.

Materials:

  • FTIR Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

  • Sample (this compound or Hexyl Acetate)

  • Solvent for cleaning (e.g., Isopropanol)

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the neat liquid ester directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known values for ester functional groups.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after analysis.[7][8]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analytical confirmation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolution in CDCl₃ GCMS GC-MS Sample->GCMS Dilution in Volatile Solvent FTIR FTIR Spectroscopy Sample->FTIR Neat Liquid Structure Structural Confirmation NMR->Structure Chemical Shifts, Coupling, Integration GCMS->Structure Retention Time, Fragmentation Pattern Purity Purity Assessment GCMS->Purity FTIR->Structure Functional Group Identification

Caption: Experimental workflow for the structural confirmation of this compound.

logical_relationship H_Structure Structure: CH₃COO(CH₂)₆CH₃ H_NMR ¹H NMR: -OCH₂ at ~4.05 ppm -(CH₂)₄- (8H) at ~1.29 ppm H_Structure->H_NMR H_MS MS: [M]⁺ = 158 m/z [M-CH₃COOH]⁺ = 98 m/z H_Structure->H_MS X_Structure Structure: CH₃COO(CH₂)₅CH₃ X_NMR ¹H NMR: -OCH₂ at ~4.06 ppm -(CH₂)₃- (6H) at ~1.31 ppm X_Structure->X_NMR X_MS MS: [M]⁺ = 144 m/z [M-CH₃COOH]⁺ = 84 m/z X_Structure->X_MS

Caption: Logical relationship between structure and key analytical data for heptyl and hexyl acetate.

References

comparative analysis of different heptyl acetate synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Heptyl Acetate Production

This compound, a key ester utilized in the formulation of fragrances, flavorings, and as a specialty solvent, can be synthesized through several chemical pathways. The selection of a specific route is critical and is often dictated by factors such as desired yield, purity, reaction conditions, cost, and environmental impact. This guide provides a comparative analysis of three primary synthesis routes for this compound: Fischer esterification, enzymatic synthesis, and transesterification. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in making informed decisions for their specific applications.

At a Glance: Comparing Synthesis Routes

The following table summarizes the key quantitative parameters for the synthesis of this compound and analogous esters via Fischer esterification, enzymatic synthesis, and transesterification. These values represent typical findings in the literature and can be used as a baseline for process development and optimization.

ParameterFischer EsterificationEnzymatic SynthesisTransesterification
Catalyst Strong mineral acids (e.g., H₂SO₄)Immobilized Lipase (e.g., Candida antarctica Lipase B)Acid or Base Catalysts (e.g., H₂SO₄)
Reactants n-Heptanol, Acetic Acidn-Heptanol, Acyl Donor (e.g., Vinyl Acetate)n-Heptanol, Acetate Ester (e.g., Ethyl Acetate)
Temperature High (Reflux, ~100-160°C)Mild (35-60°C)Moderate to High (70-100°C)
Reaction Time 1 - 10 hours8 - 24 hours2 - 9 hours
Yield 65 - 97% (dependent on reactant ratio)[1]>80% (conversion)High (quantitative conversion possible)
Byproducts WaterAcyl donor leaving group (e.g., acetaldehyde)Alcohol from starting ester (e.g., ethanol)
Environmental Impact High (corrosive acids, high energy)Low ("Green" process, mild conditions)Moderate (requires energy, potential for waste)

Delving Deeper: The Chemistry Behind the Synthesis

Fischer Esterification: The Classic Approach

Fischer esterification is a widely used and well-established method for producing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[2][3][4] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the less expensive one) is used, or the water byproduct is removed as it is formed.[1]

// Nodes Heptanol [label="n-Heptanol", fillcolor="#F1F3F4", fontcolor="#202124"]; AceticAcid [label="Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedCarbonyl [label="Protonated\nCarbonyl", fillcolor="#FBBC05", fontcolor="#202124"]; TetrahedralIntermediate [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; EsterWater [label="this compound + Water", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Heptanol -> ProtonatedCarbonyl [label="+ H⁺ (from H₂SO₄)\n- H₂O", arrowhead=vee, color="#4285F4"]; AceticAcid -> ProtonatedCarbonyl [arrowhead=vee, color="#4285F4"]; ProtonatedCarbonyl -> TetrahedralIntermediate [label="Nucleophilic Attack\nby n-Heptanol", arrowhead=vee, color="#EA4335"]; TetrahedralIntermediate -> EsterWater [label="Elimination of Water", arrowhead=vee, color="#34A853"]; } dot Caption: Fischer Esterification Pathway.

Enzymatic Synthesis: The Green Alternative

Enzymatic synthesis of esters utilizes lipases as biocatalysts, offering a more environmentally friendly and highly selective alternative to traditional chemical methods.[5] Immobilized lipases, such as Candida antarctica Lipase B (CALB), are often employed due to their stability and reusability. The reaction is typically carried out under mild conditions, reducing energy consumption and the formation of unwanted byproducts. Transesterification using an acyl donor like vinyl acetate is often preferred in enzymatic synthesis as it can drive the reaction to completion.

// Nodes Heptanol [label="n-Heptanol", fillcolor="#F1F3F4", fontcolor="#202124"]; VinylAcetate [label="Vinyl Acetate\n(Acyl Donor)", fillcolor="#F1F3F4", fontcolor="#202124"]; EnzymeSubstrate [label="Enzyme-Substrate\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; AcylEnzyme [label="Acyl-Enzyme\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; HeptylAcetate [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme [label="Lipase (CALB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Heptanol -> EnzymeSubstrate [arrowhead=vee, color="#EA4335"]; VinylAcetate -> EnzymeSubstrate [arrowhead=vee, color="#EA4335"]; EnzymeSubstrate -> AcylEnzyme [label="- Vinyl Alcohol", arrowhead=vee, color="#34A853"]; AcylEnzyme -> HeptylAcetate [label="+ n-Heptanol", arrowhead=vee, color="#4285F4"]; HeptylAcetate -> Enzyme [label="(Enzyme Regenerated)", style=dashed, arrowhead=none, color="#5F6368"]; } dot Caption: Enzymatic Synthesis Pathway.

Transesterification: An Exchange Reaction

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In the context of this compound synthesis, this would typically involve reacting n-heptanol with another acetate ester, such as ethyl acetate, in the presence of an acid or base catalyst. The equilibrium is driven towards the product by using a large excess of the starting acetate ester or by removing the alcohol byproduct (e.g., ethanol) as it is formed.

// Nodes Heptanol [label="n-Heptanol", fillcolor="#F1F3F4", fontcolor="#202124"]; EthylAcetate [label="Ethyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; TetrahedralIntermediate [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; HeptylAcetateEthanol [label="this compound + Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Heptanol -> TetrahedralIntermediate [label="+ H⁺ (from Catalyst)", arrowhead=vee, color="#4285F4"]; EthylAcetate -> TetrahedralIntermediate [arrowhead=vee, color="#4285F4"]; TetrahedralIntermediate -> HeptylAcetateEthanol [label="Elimination of Ethanol", arrowhead=vee, color="#34A853"]; } dot Caption: Transesterification Pathway.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound or analogous esters via the three discussed routes. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory conditions and safety protocols.

Protocol 1: Fischer Esterification of n-Heptanol

Materials:

  • n-Heptanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Round-bottom flask, reflux condenser with Dean-Stark trap, heating mantle, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, add n-heptanol, a molar excess of glacial acetic acid (e.g., 2 equivalents), and toluene.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reagent) to the stirred mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess acetic acid by rotary evaporation.

  • The crude this compound can be purified by distillation under reduced pressure.

Protocol 2: Enzymatic Synthesis of this compound via Transesterification

Materials:

  • n-Heptanol

  • Vinyl Acetate (acyl donor and solvent)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • n-Hexane (optional solvent)

  • Molecular sieves (optional, for anhydrous conditions)

  • Screw-capped flask, orbital shaker or magnetic stirrer, filtration apparatus

Procedure:

  • In a screw-capped flask, combine n-heptanol and a molar excess of vinyl acetate (e.g., 3-5 equivalents). The reaction can be run solvent-free or in a solvent like n-hexane.

  • Add the immobilized lipase (e.g., 10-20% by weight of the n-heptanol).

  • If anhydrous conditions are desired, add activated molecular sieves.

  • Seal the flask and place it in an orbital shaker set to a suitable temperature (e.g., 40-50°C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots of the supernatant and analyzing them by GC. The reaction may take 8-24 hours to reach high conversion.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the excess vinyl acetate and solvent (if used) from the filtrate under reduced pressure to obtain the this compound product. Further purification is often not necessary due to the high selectivity of the enzyme.

Protocol 3: Acid-Catalyzed Transesterification of n-Heptanol with Ethyl Acetate

Materials:

  • n-Heptanol

  • Ethyl Acetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, distillation apparatus, heating mantle, separatory funnel

Procedure:

  • In a round-bottom flask, combine n-heptanol and a large molar excess of ethyl acetate, which also serves as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 77°C). The lower-boiling ethanol that is formed can be slowly removed by distillation to drive the equilibrium towards the product.

  • Monitor the reaction by GC. The reaction typically proceeds for several hours.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash with water and then with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the excess ethyl acetate by distillation.

  • The remaining crude this compound can be purified by vacuum distillation.

Conclusion

The choice of synthesis route for this compound is a multifaceted decision that requires careful consideration of the specific needs of the researcher or organization.

  • Fischer esterification remains a viable option for large-scale production where cost may be a primary driver, despite its environmental drawbacks.

  • Enzymatic synthesis stands out as a superior choice for applications demanding high purity, mild reaction conditions, and a commitment to green chemistry principles, making it particularly suitable for the pharmaceutical and food industries.

  • Transesterification offers a middle ground, with potentially faster reaction times than enzymatic synthesis but requiring careful management of equilibrium and byproduct removal.

By understanding the comparative advantages and limitations of each method, researchers can select the most appropriate pathway to efficiently and effectively produce this compound for their intended application.

References

Validating Heptyl Acetate Retention in GC Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of compounds in complex mixtures is paramount. In gas chromatography (GC), the retention index (RI) serves as a crucial tool for this purpose, offering a more stable and transferable measure than retention time alone. This guide provides a comparative analysis of the retention index of heptyl acetate against several alternative esters, supported by experimental data. It also outlines a detailed protocol for determining the Kovats retention index, ensuring reliable and reproducible results.

Comparative Retention Index Data

The retention index of a compound is influenced by its volatility and its interaction with the stationary phase of the GC column. The following table summarizes the Kovats retention indices for this compound and several analogous esters on various commonly used stationary phases. This data allows for a direct comparison of their chromatographic behavior.

CompoundCommon NameFormulaNon-Polar (e.g., DB-1, OV-1)Semi-Polar (e.g., DB-5, HP-5MS)Polar (e.g., Supelcowax-10)
This compound C9H18O21090 - 1096[1]1111 - 1113[1]1370[1]
Hexyl AcetateC8H16O2990 - 1008[2]~985~1270
Octyl AcetateC10H20O21196[1]1211[1]1478[1]
Heptyl PropionateC10H20O21162 - 1188[3]1201[3]1427 - 1467[3]
Methyl HeptanoateC8H16O21004 - 1007[4]~1015~1220

Experimental Protocol: Determination of Kovats Retention Index

The Kovats retention index (KI) is a widely accepted method for reporting GC data. It relates the retention time of an analyte to that of a series of n-alkane standards.

Preparation of Standards and Samples:
  • n-Alkane Standard Mixture: Prepare a mixture of a homologous series of n-alkanes (e.g., C8 to C20) in a suitable volatile solvent (e.g., hexane). The concentration of each n-alkane should be sufficient to produce a clear, detectable peak.

  • Analyte Sample: Prepare a dilute solution of the analyte (e.g., this compound) in the same solvent used for the n-alkane standards.

Gas Chromatography (GC) Analysis:
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is typically used.

  • GC Conditions: The same GC conditions (column, temperature program, carrier gas flow rate, etc.) must be used for the analysis of both the n-alkane standard mixture and the analyte sample.

    • Injection: Inject a small volume (e.g., 1 µL) of the n-alkane standard mixture into the GC.

    • Data Acquisition: Record the chromatogram, ensuring clear separation of the n-alkane peaks.

    • Analyte Injection: Following the same procedure, inject the analyte sample and record the chromatogram.

Calculation of Kovats Retention Index:

The Kovats retention index is calculated using the following formula for a temperature-programmed analysis:

KI = 100n + 100 * [(t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

  • KI is the Kovats retention index of the analyte.

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • N is the carbon number of the n-alkane eluting immediately after the analyte.

  • t_R(x) is the retention time of the analyte.

  • t_R(n) is the retention time of the n-alkane eluting before the analyte.

  • t_R(N) is the retention time of the n-alkane eluting after the analyte.

For an isothermal analysis, the logarithm of the adjusted retention times is used:

KI = 100n + 100 * [log(t'_R(x)) - log(t'_R(n))] / [log(t'_R(N)) - log(t'_R(n))]

Where t'_R is the adjusted retention time (t_R - t_M), and t_M is the retention time of an unretained compound (e.g., methane).

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the Kovats retention index.

GC_Retention_Index_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_calculation Data Processing A Prepare n-Alkane Standard Mixture C Inject n-Alkane Standard A->C B Prepare Analyte Sample Solution E Inject Analyte Sample B->E D Record n-Alkane Chromatogram C->D G Identify Retention Times (t_R(n), t_R(N), t_R(x)) D->G F Record Analyte Chromatogram E->F F->G H Calculate Kovats Retention Index (KI) G->H

Caption: Workflow for Kovats Retention Index Determination.

By following this standardized protocol and utilizing comparative data, researchers can confidently validate the retention index of this compound and other volatile compounds, leading to more accurate and reliable analytical results.

References

A Comparative Analysis of the Chemical Reactivity of Linear vs. Branched Acetate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of ester functionalities is paramount for predicting molecular stability, reaction kinetics, and designing prodrugs with controlled release profiles. This guide provides an objective comparison of the chemical reactivity of linear versus branched acetate esters, supported by experimental data and detailed methodologies. The primary factor governing this reactivity difference is steric hindrance, with branching in the alcohol or acyl group of the ester significantly impacting the rate of reactions such as hydrolysis and transesterification.

The Role of Steric Hindrance

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituent groups.[1] In the context of esters, bulky branched groups near the electrophilic carbonyl carbon impede the approach of nucleophiles, thereby decreasing the reaction rate compared to their linear, less hindered counterparts. This effect is a cornerstone of structure-activity relationships in medicinal chemistry and process development.

Quantitative Comparison of Reactivity

The effect of branching on the reactivity of acetate esters is most clearly demonstrated through kinetic studies of reactions like transesterification and hydrolysis. The following table summarizes relative rate data from a study on the base-catalyzed transesterification of a series of aliphatic acetate esters. The "six-number," as proposed by M. S. Newman, quantifies the number of atoms in the sixth position relative to the carbonyl oxygen, providing a measure of steric hindrance.[2]

Ester StructureSystematic Name"Six-Number" [nH/mC]Relative Rate of Transesterification
Linear
CH₃COOCH₃Methyl acetate[6H/0C]~400
Branched
CH₃COOCH(CH₃)₂Isopropyl acetate--
CH₃COOCH₂CH(CH₃)₂Isobutyl acetate--
CH₃COOC(CH₃)₃tert-Butyl acetate[1H/5C]1

Note: The relative rate is a comparison of the transesterification rate of a given ester to that of the most sterically hindered ester in the series, tert-butyl acetate. A higher number indicates a faster reaction rate. The data for isopropyl and isobutyl acetate are not explicitly quantified in the same series but are known to have intermediate reactivity. The overall difference in the rate of transesterification between the most and least reactive acetates in the study was approximated to be seven orders of magnitude.[2]

This data clearly illustrates that as the degree of branching and, consequently, the steric hindrance increases, the rate of transesterification dramatically decreases. The least hindered methyl acetate reacts significantly faster than the highly hindered tert-butyl acetate.

Experimental Protocols

To quantitatively assess the reactivity of esters, kinetic experiments are essential. The following are detailed methodologies for two common reactions used to probe ester reactivity: acid-catalyzed hydrolysis and base-catalyzed transesterification.

Protocol 1: Kinetic Study of Acid-Catalyzed Ester Hydrolysis via Titration

This method follows the progress of the hydrolysis of an ester by titrating the carboxylic acid product at regular time intervals.

Materials:

  • Acetate ester (e.g., ethyl acetate)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice-cold deionized water

  • Constant temperature water bath

  • Burette, pipettes, conical flasks, stopwatch

Procedure:

  • Reaction Setup: Place a known volume (e.g., 50 mL) of the standardized HCl solution into a conical flask and allow it to equilibrate to the desired reaction temperature in the constant temperature water bath.[3]

  • Initiation of Reaction: Add a known volume (e.g., 5 mL) of the acetate ester to the HCl solution and simultaneously start the stopwatch. Mix the solution thoroughly.[4]

  • Sampling at t=0: Immediately withdraw a 5 mL aliquot of the reaction mixture and transfer it to a conical flask containing approximately 20 mL of ice-cold deionized water. The cold water effectively quenches the reaction.[3]

  • Titration at t=0: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a faint, persistent pink color is observed. Record this initial volume of NaOH (V₀).[3][5]

  • Sampling at Subsequent Time Intervals: Withdraw 5 mL aliquots of the reaction mixture at regular time intervals (e.g., 10, 20, 30, 60, and 90 minutes). Quench each aliquot in ice-cold water as described in step 3.[6]

  • Titration at Subsequent Time Intervals: Titrate each quenched sample with the standardized NaOH solution and record the volume (Vₜ).[6]

  • Sampling at t=∞: To determine the final concentration of the acid, heat a sealed sample of the reaction mixture in a water bath for an extended period (e.g., 24 hours) to ensure the reaction goes to completion. Cool the sample and titrate a 5 mL aliquot as before to obtain V∞.[5]

  • Data Analysis: The rate constant (k) for the pseudo-first-order reaction can be calculated using the integrated rate law: k = (2.303/t) * log[(V∞ - V₀) / (V∞ - Vₜ)]

Protocol 2: Monitoring Transesterification by Gas Chromatography (GC)

This method is suitable for tracking the disappearance of the reactant ester and the appearance of the product ester over time.

Materials:

  • Acetate ester (linear or branched)

  • Alcohol for transesterification (e.g., methanol)

  • Catalyst (e.g., cesium carbonate)[2]

  • Internal standard (a compound not present in the reaction mixture, e.g., methyl myristate)[7]

  • Anhydrous solvent (e.g., hexane)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column suitable for ester separation (e.g., SLB-IL111)[7]

  • Autosampler vials, syringes

Procedure:

  • Reaction Setup: In a reaction vessel, combine the acetate ester, the alcohol, the catalyst, and a known amount of the internal standard in the anhydrous solvent.

  • Initiation and Sampling: Stir the reaction mixture at a constant temperature. At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Quench the reaction in the aliquot (e.g., by adding a small amount of acid to neutralize a base catalyst). Dilute the sample with a suitable solvent (e.g., hexane) to a concentration appropriate for GC analysis.

  • GC Analysis: Inject the prepared sample into the GC-FID. The GC method should be optimized to achieve good separation of the reactant ester, product ester, and the internal standard.[7]

  • Data Analysis: The concentration of the reactant and product esters at each time point can be determined by comparing their peak areas to the peak area of the internal standard. Plotting the concentration of the reactant ester versus time allows for the determination of the reaction rate and rate constant.

Factors Influencing Ester Reactivity

The chemical reactivity of esters is governed by a combination of steric and electronic effects. The following diagram illustrates the key factors influencing the rate of nucleophilic acyl substitution, a common reaction pathway for esters.

G cluster_reactivity Factors Influencing Ester Reactivity cluster_structure Ester Structure Reactivity Rate of Nucleophilic Acyl Substitution Steric Steric Hindrance (Branching) Reactivity->Steric Decreases with increasing hindrance Electronic Electronic Effects (Inductive/Resonance) Reactivity->Electronic Influenced by electron-withdrawing/ donating groups Nucleophile Nucleophile Strength Reactivity->Nucleophile Increases with stronger nucleophile LeavingGroup Leaving Group Ability Reactivity->LeavingGroup Increases with better leaving group Linear Linear Acetate Ester (e.g., Methyl Acetate) Steric->Linear Branched Branched Acetate Ester (e.g., tert-Butyl Acetate) Steric->Branched

Caption: Factors affecting the rate of ester reactions.

Conclusion

The chemical reactivity of acetate esters is inversely proportional to the degree of steric hindrance around the carbonyl group. Linear acetate esters exhibit significantly higher reaction rates in both hydrolysis and transesterification reactions compared to their branched isomers. This fundamental principle is critical for professionals in research and drug development for applications ranging from the design of stable formulations to the controlled activation of ester-containing prodrugs. The provided experimental protocols offer robust methods for quantitatively evaluating these reactivity differences in a laboratory setting.

References

The Influence of Carbon Chain Length on the Olfactory Profile of Acetate Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of structure-activity relationships is paramount. This extends to the olfactory properties of molecules, where subtle changes in chemical structure can lead to significant shifts in perceived odor. This guide provides a comparative analysis of the relationship between the carbon chain length of straight-chain acetate esters and their corresponding odor characteristics, supported by quantitative data and detailed experimental protocols.

The homologous series of acetate esters offers a clear model for investigating this relationship. As the length of the alkyl chain (derived from the alcohol) increases, the olfactory profile of the ester transitions from sharp, solvent-like, and fruity to more complex waxy, floral, and sweet notes. This evolution is not merely qualitative; the potency of the odor, as measured by the odor detection threshold (ODT), also varies significantly with chain length.

Comparative Olfactory Data of Acetate Esters

The following table summarizes the odor detection thresholds and qualitative odor descriptors for a series of n-acetate esters. A general trend emerges where the ODT initially decreases with increasing carbon chain length, indicating a higher potency, before increasing again for longer chains. Concurrently, the odor character evolves from simple fruity notes to more complex profiles.

Ester NameCarbon Atoms (Alcohol Moiety)Molecular FormulaOdor Detection Threshold (ppb, v/v)Odor Descriptors
Ethyl Acetate2C4H8O2245[1]Sweet, fruity (pear drops), ethereal, solvent-like, wine-like[2][3][4][5][6]
Propyl Acetate3C5H10O2Not available in cited studyMild, fruity, characteristic pear-like odor[7][8][9][10]
Butyl Acetate4C6H12O24.3[1]Strong fruity, sweet, banana-like, apple notes[11][12][13]
Pentyl Acetate (Amyl Acetate)5C7H14O2Not available in cited studyBanana-like, apple-like[14][15]
Hexyl Acetate6C8H16O22.9[1]Sweet, fruity, green, reminiscent of apple and pear[16][17][18][19][20]
Octyl Acetate8C10H20O220[1]Fruity, orange-like, jasmine-like, slightly waxy and floral[21][22][23]

Experimental Protocols

To ensure the reliability and reproducibility of olfactory data, standardized experimental methodologies are crucial. The following protocols outline the key procedures for sensory and instrumental analysis of acetate ester odors.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

The QDA method provides a systematic approach to quantifying the aromatic characteristics of compounds.

1. Panelist Selection and Training:

  • Recruitment: Panelists are selected based on their sensory acuity, availability, and interest.

  • Screening: Candidates undergo screening for their ability to discern and articulate basic tastes and aromas, and to identify any specific anosmias.

  • Training: A trained panel leader familiarizes the panelists with the specific acetate esters and reference standards for each odor descriptor. Panelists develop a consensus on the terminology to be used and are calibrated on the use of a standardized intensity scale (e.g., a 0-100 line scale).

2. Sample Preparation and Presentation:

  • Acetate ester samples are prepared in a neutral, odorless solvent (such as mineral oil) at concentrations significantly above their respective odor detection thresholds to allow for clear characterization.

  • Samples are presented to panelists in a monadic and sequential manner in individual sensory booths to prevent cross-contamination and sensory fatigue.

3. Data Collection and Analysis:

  • Panelists evaluate each sample and rate the intensity of each agreed-upon aroma attribute on the provided scale.

  • Multiple replications are conducted to ensure the repeatability of the results.

  • The collected data is statistically analyzed, often using Analysis of Variance (ANOVA), to identify significant differences in the aroma profiles of the various esters.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[24][25][26]

1. Sample Preparation and Injection:

  • A solution of the acetate ester in a suitable volatile solvent is prepared.

  • A small volume of the sample is injected into the gas chromatograph.

2. Gas Chromatographic Separation:

  • The sample is vaporized and carried by an inert gas through a capillary column.

  • The column separates the individual components of the sample based on their volatility and interaction with the stationary phase.

3. Olfactometry and Data Collection:

  • The effluent from the GC column is split, with a portion directed to a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and the other portion to a heated sniffing port.

  • A trained sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.

  • This sensory data is then correlated with the peaks on the chromatogram to identify the specific compounds responsible for the different aromas.

Relationship Between Carbon Chain Length and Odor Profile

The following diagram illustrates the general trend observed in the relationship between the increasing carbon chain length of n-acetate esters and their resulting odor characteristics.

G Relationship between Carbon Chain Length and Odor in Acetate Esters cluster_chain Increasing Carbon Chain Length (Alcohol Moiety) cluster_odor Evolution of Odor Profile C2 Ethyl Acetate (C2) C3 Propyl Acetate (C3) Odor1 Sharp, Solvent-like, Simple Fruity (Pear Drops) C2->Odor1 Transition C4 Butyl Acetate (C4) C5 Pentyl Acetate (C5) Odor2 Sweet, Fruity (Pear, Banana) C4->Odor2 Transition C6 Hexyl Acetate (C6) C8 Octyl Acetate (C8) Odor3 Green, Complex Fruity (Apple, Pear) C6->Odor3 Transition Odor4 Waxy, Floral, Sweet (Orange, Jasmine) C8->Odor4 Transition

Caption: Workflow illustrating the change in odor profile with increasing carbon chain length in acetate esters.

References

Safety Operating Guide

Proper Disposal of Heptyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For laboratory personnel, including researchers, scientists, and drug development professionals, a clear understanding of the procedures for handling specific chemical compounds like heptyl acetate is critical. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this compound.

Immediate Safety & Handling

Before disposal, it is essential to handle this compound with appropriate safety measures. This compound is a combustible liquid and can cause skin and eye irritation[1][2].

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields[3].

  • Hand Protection: Use chemically resistant gloves, such as butyl-rubber[3]. Always inspect gloves before use and wash hands thoroughly after handling[3].

  • Body Protection: Wear a lab coat or impervious clothing to prevent skin contact[2].

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood[2][4].

**Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste process unless determined otherwise by a qualified professional in accordance with local regulations. Never pour this compound down the sink or dispose of it in regular trash.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: The individual generating the waste is responsible for its initial characterization. Based on its properties as a combustible liquid, this compound should be managed as hazardous waste[1][5].

  • Segregation: At the point of generation, it is crucial to segregate this compound waste from other chemical streams. Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions[2][3].

Step 2: Waste Collection and Storage

  • Container Selection: Collect this compound waste in a chemically compatible container with a secure, tightly sealed lid. Plastic containers are often preferred for chemical waste. The original product container may be used if it is in good condition.

  • Labeling: Immediately and clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".

  • Storage Location: Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA). This area must be located at or near the point of waste generation and should be cool and dry[3].

  • Ignition Sources: Ensure the storage area is kept clear of all sources of ignition, such as heat, sparks, and open flames[2][4].

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the waste[3].

  • Documentation: Follow all institutional procedures for waste tracking and documentation.

  • Final Disposal Method: The standard and recommended disposal method for this compound is incineration in a licensed facility equipped with an afterburner and scrubber to minimize environmental impact.

Step 4: Managing Empty Containers

  • Decontamination: An empty container that held this compound must be managed as hazardous waste unless it is properly decontaminated. This typically involves triple-rinsing the container with a suitable solvent.

  • Disposal of Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

  • Final Container Disposal: Once decontaminated, deface or remove the original labels from the container before disposing of it as non-hazardous solid waste.

Key Data for this compound

The following table summarizes essential data for this compound, which is critical for accurate waste identification and management.

PropertyValue
CAS Number 112-06-1
Molecular Formula C₉H₁₈O₂
Physical State Colorless Liquid
Flash Point 68 °C / 154 °F (Closed Cup)[1][5][6]
Incompatible Materials Strong oxidizing agents, Strong bases, Strong acids[2][3]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste from generation to final disposal.

HeptylAcetateDisposal generation 1. Waste Generation (this compound Waste) ppe 2. Don PPE (Goggles, Gloves, Lab Coat) generation->ppe Safety First segregate 3. Segregate Waste (Away from Incompatibles) ppe->segregate collect 4. Collect in Container (Labeled & Tightly Closed) segregate->collect store 5. Store in SAA (Cool, Ventilated, No Ignition Sources) collect->store contact_ehs 6. Arrange Pickup (Contact EHS or Licensed Contractor) store->contact_ehs disposal 7. Professional Disposal (Licensed Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling He-eptyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial, immediate safety and logistical information for the handling of Heptyl acetate, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protective glovesButyl-rubber gloves are recommended, with a breakthrough time of 480 minutes and a thickness of 0.3 mm.[2] Always inspect gloves before use and use proper glove removal technique.[2]
Impervious clothingWear fire/flame resistant and impervious clothing to protect the skin.[1][3]
Respiratory Suitable respiratorNot required for normal use with adequate ventilation. In case of aerosol formation or for nuisance exposures, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges.[2] For firefighting, a self-contained breathing apparatus is necessary.[2][3][4][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step guide outlines the procedural workflow from acquisition to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[2][3][4]

  • Keep the container tightly closed when not in use.[2]

2. Handling and Use:

  • Ensure good ventilation of the work station.[4]

  • Wear the appropriate personal protective equipment as detailed in the table above.[3][4]

  • Avoid contact with skin and eyes, and inhalation of vapors or mists.[1][3]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[3][4]

3. Spill Management:

  • In case of a spill, evacuate the area and ventilate the space.[4]

  • Eliminate all ignition sources.[4]

  • Wear appropriate PPE, including respiratory protection if necessary.[3][4]

  • Absorb the spill with an inert material, such as diatomite or universal binders.[3]

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Prevent the spill from entering drains or water courses.[3]

4. Disposal:

  • Dispose of this compound waste and contaminated materials in accordance with licensed collector's sorting instructions and local, state, and federal regulations.[3][4][6][7]

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3][4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[2][3][4] If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][3][4]

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal start Start: Obtain this compound assess_hazards Assess Hazards & Review SDS start->assess_hazards gather_ppe Gather Required PPE assess_hazards->gather_ppe prepare_workspace Prepare Well-Ventilated Workspace gather_ppe->prepare_workspace handle_chemical Handle this compound prepare_workspace->handle_chemical spill_check Spill Occurs? handle_chemical->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes no_spill Continue Handling spill_check->no_spill No spill_procedure->handle_chemical store_chemical Store in Cool, Ventilated Area no_spill->store_chemical decontaminate Decontaminate Workspace & PPE store_chemical->decontaminate waste_collection Collect Waste in Labeled Container decontaminate->waste_collection dispose Dispose via Licensed Waste Disposal Service waste_collection->dispose end End dispose->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.